Yp537
Description
Structure
2D Structure
Properties
Molecular Formula |
C64H104N13O22PS |
|---|---|
Molecular Weight |
1470.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |
InChI Key |
NIBQNOUHTFWWCZ-UUPYPVMGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Yp537: A Targeted Disruptor of Estrogen Receptor Dimerization
For Immediate Release
ROCHESTER, NY – A significant body of research elucidates the mechanism of Yp537, a synthetic phosphotyrosyl peptide, as a potent and specific inhibitor of the human estrogen receptor (ER). By mimicking a key phosphorylated residue on the receptor, this compound effectively blocks the requisite dimerization of ER monomers, a critical step in the pathway of estrogen-mediated gene transcription. This in-depth guide provides a technical overview of this compound's mechanism of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Abstract
The this compound peptide is a powerful tool for studying estrogen receptor signaling and a potential lead compound for therapeutic development. Its mechanism hinges on the competitive inhibition of the ER dimerization process. This is achieved by mimicking the phosphorylated tyrosine-537 (pY537) residue of the ER, which is crucial for the formation of a stable, transcriptionally active dimer. This compound binds to a putative SH2-like domain on the ER, preventing the intermolecular association of two receptor monomers. This disruption of dimerization consequently abrogates the receptor's ability to bind to estrogen response elements (EREs) in the DNA, thereby halting downstream gene expression. The inhibitory action of this compound is highly specific to the estrogen receptor and is dependent on its phosphorylation state.
Signaling Pathway and Mechanism of Action
The canonical estrogen signaling pathway begins with the binding of estrogen to the ER in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization. The ER dimer then translocates to the nucleus, where it binds to EREs on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.
This compound intervenes at the crucial dimerization step. The peptide, a synthetic analog of the C-terminal region of the ER containing the phosphotyrosine at position 537, competitively binds to a region on another ER monomer that would normally interact with the endogenous pY537. This binding event physically obstructs the formation of the ER dimer.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of estrogen receptor signaling.
Quantitative Data Summary
The inhibitory effect of this compound on the formation of the human estrogen receptor-estrogen response element (hER-ERE) complex has been demonstrated to be concentration-dependent.
| Compound | Assay | Target | Effective Concentration | Result | Citation |
| This compound | Gel Mobility Shift Assay | hER-ERE complex formation | 5-50 µM | Complete abolishment of the hER-ERE complex. | [1][2] |
| Y537 (non-phosphorylated) | Gel Mobility Shift Assay | hER-ERE complex formation | Not specified | No inhibition observed. | [2] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Gel Mobility Shift Assay (EMSA)
This assay is used to detect the binding of the estrogen receptor to an estrogen response element and to assess the inhibitory effect of this compound on this interaction.
Experimental Workflow
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Preparation of Radiolabeled ERE Probe: A double-stranded oligonucleotide containing the consensus ERE sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled probe is purified from unincorporated nucleotides.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in order: binding buffer (e.g., 10 mM Tris-HCl, pH 7.5; 50 mM KCl; 1 mM DTT; 5% glycerol), a source of human estrogen receptor (e.g., purified recombinant hER or nuclear extract from MCF-7 cells), and poly(dI-dC) as a non-specific competitor.
-
For inhibition experiments, add this compound or the non-phosphorylated control peptide (Y537) to the reaction mixture at varying concentrations (e.g., 5 µM to 50 µM) and pre-incubate with the hER for 15-30 minutes at room temperature.
-
Add the ³²P-labeled ERE probe to initiate the binding reaction.
-
Incubate the reaction mixture for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel (e.g., 4-6% acrylamide in 0.5x TBE buffer).
-
Perform electrophoresis at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Detection:
-
Dry the gel under vacuum.
-
Expose the dried gel to X-ray film or a phosphorimager screen.
-
-
Analysis: The formation of a slower-migrating "shifted" band indicates the formation of the hER-ERE complex. The inhibition of this complex formation in the presence of this compound is quantified by densitometry.
Size-Exclusion Chromatography (SEC)
This technique is employed to demonstrate that this compound causes the dissociation of the ER dimer into its monomeric form.
Experimental Workflow
Caption: Workflow for Size-Exclusion Chromatography (SEC) analysis.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified human estrogen receptor in a suitable buffer (e.g., phosphate-buffered saline).
-
In separate tubes, incubate the hER solution with either this compound, the control Y537 peptide, or buffer alone for a specified period (e.g., 1 hour) at 4°C.
-
-
Chromatography:
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with the appropriate running buffer.
-
Calibrate the column using protein standards of known molecular weights to create a standard curve of elution volume versus log(molecular weight).
-
Inject the prepared hER samples onto the equilibrated column.
-
Elute the proteins with the running buffer at a constant flow rate.
-
-
Detection and Analysis:
-
Monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Compare the elution profiles of the different samples. A shift in the elution peak to a larger elution volume in the presence of this compound indicates a decrease in the apparent molecular weight of the hER, consistent with the dissociation of the dimer into monomers. The molecular weights of the species in the peaks can be estimated from the calibration curve.
-
Conclusion
This compound represents a highly specific inhibitor of the estrogen receptor that functions by a novel mechanism of blocking receptor dimerization. The experimental evidence, primarily from gel mobility shift assays and size-exclusion chromatography, strongly supports a model where this compound mimics the endogenous phosphotyrosine-537 to disrupt the formation of the transcriptionally active ER dimer. This detailed understanding of its mechanism of action provides a solid foundation for its use as a research tool and for the potential design of new anti-estrogen therapies that do not target the ligand-binding domain. Further research into the downstream effects of this compound on specific gene expression profiles and cellular proliferation will be crucial in fully characterizing its therapeutic potential.
References
The Discovery and Development of Rezatapopt (PC14586): A First-in-Class p53 Y220C Reactivator
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, and its inactivation through mutation is a hallmark of over half of all human cancers. The TP53 Y220C mutation, one of the most common p53 mutations, results in a conformationally unstable protein with diminished tumor-suppressive function.[1][2][3][4] This whitepaper provides a comprehensive technical overview of the discovery and development of rezatapopt (PC14586), a first-in-class, orally bioavailable small molecule designed to selectively reactivate the p53 Y220C mutant protein.[1][5][6] We will delve into the mechanism of action, preclinical and clinical data, and the experimental protocols that have defined the development of this promising new therapeutic agent.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein, often termed the "guardian of the genome," functions as a transcription factor that orchestrates cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[7][8] Its activation can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of damaged cells.[9] Mutations in the TP53 gene are highly prevalent in cancer, with the majority being missense mutations in the DNA-binding domain.[1][3] These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also confer new oncogenic functions.[10]
The p53 Y220C mutation, which accounts for approximately 1.8% of all TP53 mutations, creates a unique druggable crevice on the surface of the protein, leading to thermodynamic instability and subsequent denaturation.[1][5][10] This structural vulnerability presented a unique opportunity for the rational design of a small molecule that could stabilize the mutant protein and restore its wild-type conformation and function.[8] Rezatapopt (PC14586) emerged from these efforts as a potent and selective reactivator of the p53 Y220C mutant.[1][5]
Mechanism of Action of Rezatapopt
Rezatapopt is designed to specifically bind to the surface crevice created by the Y220C mutation in the p53 protein.[5][8] This binding event stabilizes the protein in its wild-type conformation, thereby restoring its DNA-binding and transcriptional activities.[1][6] The reactivated p53 can then induce the expression of its target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis in cancer cells harboring the p53 Y220C mutation.[11][12] Preclinical studies have demonstrated that rezatapopt selectively induces p53-dependent transcriptional activity in Y220C mutant cells, with no effect on wild-type p53 cells.[12][13]
Signaling Pathway of p53 Reactivation by Rezatapopt
Caption: p53 signaling pathway and the mechanism of Rezatapopt action.
Quantitative Data Summary
The following tables summarize the key quantitative data for rezatapopt from preclinical and clinical studies.
Table 1: Preclinical Activity of Rezatapopt
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (Kd) | ~2.5 nM | Recombinant p53 Y220C protein | [12] |
| DNA Binding Enhancement (SC150) | 9 nM | Recombinant p53 Y220C protein | [3][14] |
| In Vitro Potency (IC50) | 0.23 - 1.8 µM | Various p53 Y220C mutant human cell lines | [12] |
| In Vitro Potency (IC50) | 504 nM | NUGC-3 (gastric cancer) | [14] |
| In Vivo Efficacy | ~80% tumor regression | NUGC-3 xenograft model (100 mg/kg daily) | [12] |
| In Vivo Efficacy | Complete tumor cure in 80% of mice | Syngeneic xenograft model (100 mg/kg) | [12] |
Table 2: Clinical Efficacy of Rezatapopt (PYNNACLE Study - Phase 1/2)
| Parameter | Value | Patient Population | Reference |
| Recommended Phase 2 Dose (RP2D) | 2000 mg QD | Advanced solid tumors with TP53 Y220C | [15][16] |
| Overall Response Rate (ORR) at RP2D | 46.2% | TP53 Y220C and KRAS WT tumors (n=13) | [15] |
| Overall Response Rate (ORR) - Phase 1 | 33.3% | KRAS WT tumors (n=36) | [15] |
| Median Duration of Response - Phase 1 | 7 months | KRAS WT tumors | [15][17] |
| Overall Response Rate (ORR) - Phase 2 Interim | 33% | All evaluable patients (n=97) | |
| ORR in Ovarian Cancer - Phase 2 Interim | 43% | Evaluable patients (n=44) | |
| Median Duration of Response - Phase 2 Interim | 6.2 months | All evaluable patients |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the development of rezatapopt.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for p53 DNA Binding
This assay was developed to assess the in vitro potency of p53 Y220C reactivators by measuring the enhancement of DNA binding.[1]
Objective: To quantify the ability of a compound to restore the DNA-binding function of the p53 Y220C mutant protein.
Materials:
-
Recombinant His-tagged p53 Y220C DNA binding domain
-
Biotin-labeled consensus DNA oligonucleotide
-
Allophycocyanin (APC)-conjugated anti-His-tag antibody
-
Europium (Eu)-conjugated streptavidin
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Test compounds (e.g., rezatapopt)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the recombinant p53 Y220C protein and the biotinylated DNA probe.
-
Add the test compound dilutions to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for compound binding and p53 conformational change.
-
Add the APC-conjugated anti-His-tag antibody and Eu-conjugated streptavidin to the wells.
-
Incubate for a further period (e.g., 30 minutes) to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the Eu-APC pair.
-
The FRET signal is generated when the Eu-donor and APC-acceptor are in close proximity, which occurs when the p53 protein is bound to the DNA.
-
Calculate the substrate concentration required to increase DNA binding by 1.5-fold (SC150) by plotting the FRET signal against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NUGC-3, BxPC-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., rezatapopt)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 5 days).[11]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for p53 Target Gene Expression
This technique is used to detect and quantify the expression of specific proteins, such as p21 and MDM2, which are downstream targets of p53.[11]
Objective: To confirm the reactivation of p53 transcriptional activity by measuring the upregulation of its target proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p21, anti-MDM2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., actin) to determine the relative protein expression levels.
Discovery and Development Workflow
The discovery of rezatapopt followed a structured drug discovery and development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pipeline | rezatapopt | PMV Pharma [pmvpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]
- 9. The Role of Targeting p53 Signaling Pathway in Cancer Therapy - Creative Diagnostics [creative-diagnostics.com]
- 10. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Rezatapopt (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. PMV Pharmaceuticals Updated PC14586 Phase 1 Data Demonstrated Anti-Tumor Activity Across Multiple Solid Tumor Types With a TP53 Y220C Mutation | Nasdaq [nasdaq.com]
The Dual Facets of Yp537: A Technical Guide to a Putative Anti-Estrogen Agent and the Pivotal Role of the ERα Y537 Residue in Endocrine Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a critical driver in the majority of breast cancers and a primary target for endocrine therapies. These therapies, which include selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor degraders (SERDs) like fulvestrant, have significantly improved patient outcomes. However, the development of therapeutic resistance remains a major clinical challenge. This resistance is frequently driven by mutations in the ESR1 gene itself, particularly within its ligand-binding domain.
This technical guide delves into two interconnected topics centered around the designation "Yp537". First, it examines the compound This compound , described as an anti-estrogen agent that inhibits estrogen receptor dimerization. Second, and more extensively, it provides an in-depth analysis of the Tyrosine 537 (Y537) residue of the estrogen receptor alpha. Mutations at this specific site are now understood to be a key mechanism of acquired resistance to anti-estrogen therapies, leading to constitutively active receptors that no longer depend on estrogen for their pro-tumorigenic signaling. Understanding the molecular consequences of Y537 mutations is paramount for the development of next-generation anti-estrogen agents.
The Compound this compound: An Estrogen Receptor Dimerization Inhibitor
The compound designated this compound is commercially available and described as an inhibitor of the human estrogen receptor (ER) that functions by blocking receptor dimerization.[1][2] Dimerization is a prerequisite for the stable binding of the estrogen receptor to its target DNA sequences (Estrogen Response Elements, or EREs) in the promoters of target genes, a critical step in initiating gene transcription. By preventing this dimerization, this compound is purported to act as an anti-estrogen agent.
As of this writing, detailed peer-reviewed studies characterizing the specific binding kinetics, in vivo efficacy, and full off-target profile of this compound are not extensively available in the public domain. Its utility, therefore, is primarily positioned as a research tool for studying the effects of ER dimerization blockade.
The Tyrosine 537 Residue of ERα: A Hotspot for Resistance Mutations
The Tyrosine 537 (Y537) residue is located in helix 12 of the ligand-binding domain of ERα. This region is crucial for the conformational changes that occur upon ligand binding, which in turn regulate the receptor's transcriptional activity. In its wild-type, unliganded state, helix 12 is positioned in a way that prevents the binding of coactivator proteins. The binding of an agonist, like estradiol, induces a conformational shift that repositions helix 12, creating a surface for coactivator recruitment and subsequent gene activation.
Mechanism of Action of Y537 Mutations
Somatic mutations at the Y537 position of the ESR1 gene are frequently detected in metastatic, endocrine therapy-resistant breast cancers.[3] The most common substitutions are to serine (Y537S), asparagine (Y537N), or cysteine (Y537C).[4] These mutations result in a receptor that is constitutively active, meaning it can activate gene transcription even in the absence of its natural ligand, estrogen.[5]
The primary mechanism for this ligand-independent activity is the stabilization of the agonist-bound-like conformation of the receptor.[5][6] For instance, the Y537S mutation allows for the formation of a new hydrogen bond that stabilizes helix 12 in the active position, mimicking the effect of estradiol binding.[7] This leads to ligand-independent binding of coactivators and the continuous transcription of ERα target genes that drive cell proliferation.[6][8] Consequently, therapies aimed at reducing estrogen levels (like aromatase inhibitors) or competing with estrogen for binding (like tamoxifen) become ineffective.
Quantitative Data on ERα Y537 Mutations
The study of Y537 mutations has generated quantitative data that illuminate their biochemical properties and their impact on drug sensitivity.
| ERα Variant | Ligand | Binding Affinity (Ka, nM⁻¹) | Relative Transcriptional Activity (Estrogen-Independent) | Reference |
| Wild-Type | Estradiol | 2.2 ± 0.2 | Low | [9][10] |
| Y537F | Estradiol | 3.9 ± 0.5 | 70-75% of Wild-Type with Estradiol | [11] |
| Y537S | Estradiol | 2.8 ± 0.4 | High | [9][10] |
| Y537E | Estradiol | 0.2 ± 0.1 | - | [9][10] |
| Cell Line | ERα Status | Drug | IC₅₀ Fold Change vs. Wild-Type | Reference |
| MCF-7 | Y537S Knock-in | Palbociclib | 2.7-fold increase | [12] |
| MCF-7 (Estrogen-deprived) | Y537S Knock-in | Palbociclib | 46.9-fold increase | [12] |
| MCF-7 | Y537S Knock-in | Fulvestrant | Increased Resistance | [4] |
Signaling Pathways
The canonical and mutated ERα signaling pathways are depicted below.
Experimental Protocols
Luciferase Reporter Assay for ERα Transcriptional Activity
This protocol is designed to quantify the transcriptional activity of wild-type and mutant ERα in response to various ligands.
a. Cell Culture and Transfection:
-
Culture human breast cancer cells (e.g., MCF-7, which are ERα-positive) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to deplete endogenous hormones.
-
Co-transfect cells using a lipid-based transfection reagent with:
-
An expression vector for wild-type or Y537S mutant ERα.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., pGL3-ERE-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
b. Ligand Treatment:
-
24 hours post-transfection, treat the cells with the vehicle (e.g., DMSO), estradiol (e.g., 10 nM), an anti-estrogen (e.g., 4-hydroxytamoxifen or fulvestrant at various concentrations), or the compound of interest (e.g., this compound).
c. Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the data as fold induction relative to the vehicle-treated control.
Cell Proliferation Assay (e.g., Crystal Violet Assay)
This protocol assesses the effect of ERα status and anti-estrogen treatment on cell growth.
a. Cell Seeding:
-
Seed ERα wild-type and Y537S-mutant cell lines (e.g., CRISPR-engineered MCF-7 cells) in 96-well plates at a low density in hormone-depleted medium.
b. Treatment:
-
After 24 hours, treat the cells with a dose range of an anti-estrogen (e.g., fulvestrant) or vehicle.
c. Incubation:
-
Incubate the cells for 5-7 days, allowing for multiple cell divisions.
d. Staining and Quantification:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plates to dry.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Plot the absorbance values against the drug concentration and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERα/PR crosstalk is altered in the context of the ERα Y537S mutation and contributes to endocrine therapy-resistant tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome engineering for estrogen receptor mutations reveals differential responses to anti-estrogens and new prognostic gene signatures for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutations of tyrosine 537 in the human estrogen receptor-alpha selectively alter the receptor's affinity for estradiol and the kinetics of the interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Function of estrogen receptor tyrosine 537 in hormone binding, DNA binding, and transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ESR1 Y537S and D538G mutations drive resistance to CDK4/6 inhibitors in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Yp537 TFA: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action as an Estrogen Receptor Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Yp537 TFA, a synthetic phosphotyrosyl peptide that functions as a potent inhibitor of the human estrogen receptor (ER). By blocking the crucial dimerization step of the receptor, this compound TFA presents a targeted mechanism for antagonizing estrogen-mediated signaling pathways, a key area of research in oncology and endocrinology. This document details its chemical structure, physicochemical properties, and the experimental basis for its mode of action.
Chemical Structure and Physicochemical Properties
This compound TFA is a dodecapeptide with a phosphorylated tyrosine residue, supplied as a trifluoroacetate (TFA) salt. The presence of the phosphotyrosine is critical for its biological activity.
Table 1: Chemical and Physical Properties of this compound TFA
| Property | Value | Source |
| Peptide Sequence | Cys-Asn-Val-Val-Pro-Leu-Tyr(PO3H2)-Asp-Leu-Leu-Leu-Glu | [1] |
| Synonyms | Anti-estrogen TFA | [1] |
| Molecular Formula | C66H105F3N13O24PS | [2][3] |
| Molecular Weight | 1584.65 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | 9.09 mg/mL (5.74 mM) in water (requires sonication and pH adjustment to 8 with NaOH) | [2] |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
This compound TFA is an inhibitor of the estrogen receptor, a ligand-activated transcription factor that plays a critical role in the development and progression of certain types of breast cancer. The primary mechanism of action of this compound TFA is the inhibition of the dimerization of the human estrogen receptor.[1][5] This dimerization is an essential prerequisite for the receptor to bind to estrogen response elements (EREs) in the DNA and initiate the transcription of target genes.
Experimental evidence indicates that this compound TFA, at concentrations between 5 and 50 μM, effectively abolishes the formation of the human estrogen receptor-estrogen response element (hER-ERE) complex.[1] It is proposed that this compound TFA achieves this by binding to a domain on the estrogen receptor that shares homology with SH2 (Src homology 2) domains, thereby interfering with the phosphopeptide-mediated coupling between ER monomers.[1] Notably, this compound TFA does not inhibit the formation of the STAT1-serum-induced element complex, suggesting a degree of specificity in its action.[1]
The following diagram illustrates the proposed mechanism of action of this compound TFA in inhibiting estrogen receptor signaling.
Caption: Inhibition of Estrogen Receptor Dimerization by this compound TFA.
Experimental Protocols
The biological activity of this compound TFA was primarily characterized by an electrophoretic mobility shift assay (EMSA) to assess the formation of the hER-ERE complex. While the original publication by Arnold et al. (1995) provides the most detailed account, a generalized protocol based on the available information is outlined below.
Table 2: Generalized Protocol for Electrophoretic Mobility Shift Assay (EMSA) for hER-ERE Complex Formation
| Step | Procedure |
| 1. Reagents | - Purified human estrogen receptor (hER) - Radiolabeled double-stranded oligonucleotide probe containing the estrogen response element (ERE) - this compound TFA stock solution - Binding buffer (e.g., containing Tris-HCl, KCl, DTT, glycerol) - Non-specific competitor DNA (e.g., poly(dI-dC)) |
| 2. Binding Reaction | 1. In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and varying concentrations of this compound TFA (e.g., 5-50 μM) or vehicle control. 2. Add purified hER to the mixture and incubate for a specified time (e.g., 20 minutes) on ice to allow for potential inhibitor binding. 3. Add the radiolabeled ERE probe to the reaction mixture. 4. Incubate for an additional period (e.g., 20 minutes) at room temperature to allow for the formation of the hER-ERE complex. |
| 3. Electrophoresis | 1. Load the reaction mixtures onto a non-denaturing polyacrylamide gel. 2. Perform electrophoresis at a constant voltage until the dye front has migrated a sufficient distance. |
| 4. Detection | 1. Dry the gel. 2. Expose the dried gel to X-ray film or a phosphorimager screen. 3. Develop the film or scan the screen to visualize the radiolabeled DNA-protein complexes. |
| 5. Analysis | The presence of a shifted band corresponding to the hER-ERE complex is indicative of binding. A dose-dependent decrease in the intensity of this shifted band in the presence of this compound TFA demonstrates its inhibitory activity on complex formation. |
Disclaimer: This is a generalized protocol and should be optimized for specific experimental conditions. The original publication should be consulted for precise details.
The following workflow diagram illustrates the key steps in the EMSA protocol.
Caption: Key steps in the EMSA protocol for assessing hER-ERE binding.
Conclusion
This compound TFA is a valuable research tool for studying estrogen receptor signaling. Its well-defined chemical structure and specific mechanism of action as an inhibitor of ER dimerization make it a potent antagonist of estrogen-mediated gene transcription. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working in related fields. Further investigation into the structural basis of its interaction with the estrogen receptor could provide insights for the design of novel therapeutics targeting ER-positive cancers.
References
A Technical Guide to the Role of the Estrogen Receptor Y537 Residue in Modulating hER-ERE Complex Formation and Driving Endocrine Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
The tyrosine 537 (Y537) residue of the human estrogen receptor alpha (hERα) is a critical nexus in the regulation of the receptor's transcriptional activity. While not an inhibitor, the Y537 residue, when mutated, becomes a key driver of endocrine resistance in ER-positive breast cancer. These mutations, such as Y537S and Y537F, result in a constitutively active receptor that can form a complex with the Estrogen Response Element (ERE) on DNA in a ligand-independent manner. This guide provides an in-depth analysis of the molecular mechanisms by which Y537 mutations bypass the canonical estrogen-dependent activation pathway, quantitative data on the altered biophysical properties of these mutant receptors, detailed experimental protocols for their characterization, and visual diagrams of the associated signaling pathways and experimental workflows. Understanding the role of the Y537 residue is paramount for the development of next-generation therapeutics aimed at overcoming endocrine-resistant breast cancer.
Molecular Mechanism of Y537 Mutations: Bypassing Ligand-Dependent Activation
The human estrogen receptor is a ligand-activated transcription factor.[1] In its canonical pathway, binding of estradiol (E2) induces a conformational change in the receptor, promoting dimerization, nuclear translocation, and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) within the promoters of target genes.[2] This leads to the recruitment of coactivator proteins and initiation of transcription.
The Y537 residue is located in helix 12 of the hERα ligand-binding domain, a region crucial for the conformational changes that distinguish between agonist and antagonist states.[3] Mutations at this position, particularly Y537S and D538G, which account for a significant portion of acquired resistance mutations, stabilize the active conformation of the receptor, even in the absence of an activating ligand like estradiol.[4] This leads to constitutive, ligand-independent receptor activity.[4]
Phosphorylation of the wild-type Y537 residue by kinases such as c-Src has also been shown to play a role in modulating receptor activity and stability.[3] Src-mediated phosphorylation at Y537 can enhance the binding of the ubiquitin ligase E6-AP, leading to receptor ubiquitylation, transcriptional activation, and subsequent degradation.[3] The Y537F mutant, which cannot be phosphorylated, demonstrates altered estradiol binding kinetics and reduced receptor stability.[1]
Quantitative Comparison of Wild-Type vs. Y537 Mutant hERα
Mutations at the Y537 residue significantly alter the biophysical properties of the hERα. The following table summarizes key quantitative data comparing the wild-type receptor to its common mutants.
| Parameter | Wild-Type (WT) hERα | Y537S Mutant hERα | Y537F Mutant hERα | Y537E Mutant hERα | D538G Mutant hERα |
| Estradiol (E2) Affinity (Kd) | ~0.26 nM[4] | ~1.43 nM[4] | Similar to WT[5] | Reduced 10-fold (Ka = 0.2 nM⁻¹)[5] | ~1.30 nM[4] |
| Estradiol Binding Cooperativity (nH) | 1.7-1.9[5] | 1.7-1.9[5] | 1.7-1.9[5] | 1.7-1.9[5] | Not specified |
| Transcriptional Activity (Yeast) | 100% | Not specified | 70-75% of WT[1] | Not specified | Not specified |
| E2 Dissociation Kinetics | Biphasic[1][5] | Biphasic[5] | Monophasic[1] | Biphasic[5] | Not specified |
| Half-life of Slow E2 Dissociation | ~118 min[5] | ~96.5 min[5] | Not applicable | ~122 min[5] | Not specified |
Key Experimental Methodologies
The characterization of Y537 mutant hERα relies on a suite of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Site-Directed Mutagenesis and Expression Vector Preparation
-
Objective: To introduce specific point mutations (e.g., Y537S, Y537F) into the ESR1 gene encoding hERα.
-
Protocol:
-
Start with a mammalian expression vector containing the full-length wild-type human ESR1 cDNA.
-
Design complementary oligonucleotide primers containing the desired mutation at the Y537 codon.
-
Use a high-fidelity DNA polymerase for a PCR-based method (e.g., QuikChange Site-Directed Mutagenesis Kit) to amplify the entire plasmid, incorporating the mutagenic primers.
-
Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the plasmid DNA and verify the mutation via Sanger sequencing.
-
Generation of Stable Mutant Cell Lines
-
Objective: To create breast cancer cell lines (e.g., MCF-7, T47D) that stably express the Y537 mutant hERα for functional studies.
-
Protocol:
-
Culture ER-positive breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).
-
Transfect the cells with the expression vector containing the Y537 mutant ESR1 gene using a suitable transfection reagent (e.g., Lipofectamine). The vector should also contain a selectable marker (e.g., neomycin resistance).
-
After 48-72 hours, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies form.
-
Isolate individual colonies and expand them into clonal cell lines.
-
Confirm the expression of the mutant hERα protein via Western blotting and verify its functional consequences (e.g., ligand-independent proliferation).
-
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) of estradiol and other ligands for the wild-type and Y537 mutant receptors.
-
Protocol:
-
Prepare whole-cell extracts or purified receptor protein from cells expressing either WT or mutant hERα.
-
Incubate a constant amount of protein with increasing concentrations of a radiolabeled ligand (e.g., [³H]estradiol).
-
For each concentration, prepare a parallel reaction with an excess of unlabeled ligand to determine non-specific binding.
-
After incubation to equilibrium, separate the bound from unbound radioligand (e.g., using a hydroxylapatite filter).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding versus ligand concentration and use Scatchard analysis or non-linear regression to calculate the Kd and Bmax.
-
ERE-Luciferase Reporter Assay
-
Objective: To measure the transcriptional activity of WT and Y537 mutant hERα.
-
Protocol:
-
Co-transfect cells (e.g., HEK293T or MCF-7) with three plasmids:
-
An expression vector for WT or Y537 mutant hERα.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Estrogen Response Element (ERE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
After transfection, culture the cells in phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Treat the cells with vehicle (e.g., ethanol), estradiol (E2), or anti-estrogens (e.g., 4-hydroxytamoxifen, fulvestrant) for 18-24 hours.
-
Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.
-
Normalize the ERE-luciferase activity to the control reporter activity. Compare the ligand-independent (vehicle-treated) activity of the mutant to the WT receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key concepts and methodologies discussed.
Figure 1: Signaling pathways of WT vs. Y537S mutant hERα activation.
Figure 2: Experimental workflow for ChIP-seq analysis of hERα binding.
Implications for Drug Development
The constitutive activity of Y537 mutant hERα presents a significant challenge for conventional endocrine therapies. Aromatase inhibitors, which block estrogen production, are ineffective because the mutant receptor does not require estrogen for its activity. Similarly, selective estrogen receptor modulators (SERMs) like tamoxifen may have reduced efficacy.
This has spurred the development of new therapeutic strategies:
-
Selective Estrogen Receptor Degraders (SERDs): Compounds like fulvestrant, which not only block receptor activity but also promote its degradation, are a key strategy. However, resistance to first-generation SERDs can still occur.
-
Next-Generation SERDs and SERMs: Novel oral SERDs and SERMs are being developed with improved bioavailability and efficacy against mutant receptors.
-
Targeting Coactivators: Since mutant receptors still rely on coactivators for transcriptional activity, developing inhibitors that block the interaction between hERα and its coregulators is a promising avenue.
-
Combination Therapies: Combining SERDs with inhibitors of other signaling pathways, such as CDK4/6 inhibitors, has shown promise in overcoming resistance.[6]
References
- 1. Function of estrogen receptor tyrosine 537 in hormone binding, DNA binding, and transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERα Phosphorylation at Y537 by Src Triggers E6-AP-ERα Binding, ERα Ubiquitylation, Promoter Occupancy, and Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations of tyrosine 537 in the human estrogen receptor-alpha selectively alter the receptor's affinity for estradiol and the kinetics of the interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of fulvestrant and chemotherapy in ESR1 Y537S mutant breast cancer cells and potential synergy mechanism related to p53 wildtype. - ASCO [asco.org]
Investigating SH2-like Domain Binding: A Methodological Guide
Disclaimer: The protein "Yp537" could not be specifically identified in the current scientific literature. Therefore, this document provides a generalized, in-depth technical guide for investigating the binding of a hypothetical SH2-like domain, using established principles and methodologies for SH2 domain characterization. Researchers and drug development professionals can adapt these protocols and frameworks for their specific protein of interest.
Introduction to SH2 Domains
Src Homology 2 (SH2) domains are conserved protein modules of approximately 100 amino acids that play pivotal roles in cellular signal transduction.[1] Their primary function is to recognize and bind to specific phosphotyrosine (pTyr) motifs within other proteins.[1][2] This interaction is a cornerstone of signaling pathways that control cell growth, differentiation, and metabolism. Dysregulation of SH2 domain-mediated interactions has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1][3]
An SH2 domain typically consists of a central anti-parallel β-sheet flanked by two α-helices. The binding specificity for a particular pTyr-containing peptide is determined by the amino acid sequence C-terminal to the phosphotyrosine, which interacts with a hydrophobic pocket on the SH2 domain surface.[1]
Quantitative Analysis of SH2-like Domain Binding
Quantifying the binding affinity and kinetics of an SH2-like domain to its putative phosphopeptide ligands is crucial for understanding its biological function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose.
Table 1: Hypothetical Binding Affinities of a this compound SH2-like Domain to Various Phosphopeptides
| Phosphopeptide Ligand | Sequence | Dissociation Constant (KD) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) |
| pTyr-Peptide 1 | GAD(pY)ENPQF | 150 nM | 1.2 x 105 | 1.8 x 10-2 |
| pTyr-Peptide 2 | EEE(pY)VFYLA | 800 nM | 5.5 x 104 | 4.4 x 10-2 |
| pTyr-Peptide 3 | KST(pY)AWVRT | 2.5 µM | 2.1 x 104 | 5.3 x 10-2 |
| Unphosphorylated Peptide 1 | GADYENPQF | No Binding Detected | - | - |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.
Methodology:
-
Immobilization of the SH2-like Domain:
-
Recombinantly express and purify the SH2-like domain of the protein of interest with an appropriate tag (e.g., His-tag, GST-tag).
-
Covalently immobilize the purified SH2-like domain onto a CM5 sensor chip via amine coupling. Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the SH2-like domain solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. Deactivate any remaining active esters with 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the synthetic phosphopeptide ligands in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the phosphopeptide solutions over the immobilized SH2-like domain surface at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between different peptide injections using a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain sensorgrams.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Methodology:
-
Sample Preparation:
-
Dialyze the purified SH2-like domain and the synthetic phosphopeptide ligand into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.
-
Concentrate the SH2-like domain to a suitable concentration (e.g., 20-50 µM) and place it in the sample cell of the calorimeter.
-
Prepare the phosphopeptide ligand at a concentration 10-15 times that of the protein and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the phosphopeptide ligand into the sample cell containing the SH2-like domain, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KA = 1/KD), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
Signaling Pathways and Experimental Workflows
Visualizing the proposed signaling context and the experimental approach can aid in understanding the biological relevance of the SH2-like domain binding.
Caption: Hypothetical signaling pathway involving a this compound SH2-like domain.
Caption: Experimental workflow for investigating SH2-like domain binding.
References
Preliminary Efficacy of Yp537: A Novel MEK1/2 Kinase Inhibitor
Version: 1.0
Abstract: This document outlines the preliminary preclinical efficacy of Yp537, a novel, potent, and selective small molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2). Dysregulation of the RAS/RAF/MEK/ERK signaling cascade is a hallmark of many human cancers, making it a critical pathway for therapeutic intervention. This compound demonstrates significant anti-proliferative activity in various cancer cell lines harboring BRAF and KRAS mutations and shows substantial tumor growth inhibition in in-vivo xenograft models. This whitepaper presents the initial in-vitro and in-vivo data, details the experimental protocols used for this evaluation, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
The MAPK/ERK signaling pathway is a pivotal intracellular cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival. Genetic alterations, particularly activating mutations in BRAF and KRAS, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and oncogenesis. This compound is a rationally designed ATP-competitive inhibitor targeting the MEK1 and MEK2 kinases, the central nodes of this pathway. By inhibiting MEK1/2, this compound aims to block downstream signaling to ERK1/2, thereby arresting the cell cycle and inducing apoptosis in cancer cells dependent on this pathway.
Quantitative Data Summary
The efficacy of this compound was evaluated through a series of in-vitro and in-vivo experiments. The quantitative results are summarized below.
Table 1: In-Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified MEK1 and MEK2 enzymes.
| Target Kinase | This compound IC50 (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.1 |
Table 2: Cell-Based Anti-Proliferative Activity
This table shows the half-maximal effective concentration (EC50) of this compound in reducing cell viability across a panel of human cancer cell lines with known driver mutations.
| Cell Line | Cancer Type | Genotype | This compound EC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.2 |
| HT-29 | Colorectal Cancer | BRAF V600E | 12.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 25.1 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 48.7 |
| MCF-7 | Breast Cancer | WT BRAF/KRAS | > 1000 |
Table 3: In-Vivo Efficacy in A375 Xenograft Model
This table summarizes the tumor growth inhibition (TGI) in an A375 melanoma xenograft mouse model following 21 days of oral administration of this compound.
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1542 ± 185 | - |
| This compound | 10 | 786 ± 95 | 49 |
| This compound | 25 | 355 ± 52 | 77 |
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the MEK1/2 kinases, which are central components of the MAPK/ERK signaling pathway. The diagram below illustrates the canonical pathway and the specific point of intervention by this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MEK1/2 In-Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against MEK1 and MEK2.
-
Protocol: Recombinant human MEK1 and MEK2 enzymes were assayed using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. Kinase reactions were performed in 384-well plates. A serial dilution of this compound (0.1 nM to 100 µM) was pre-incubated with the MEK enzyme for 20 minutes at room temperature. The reaction was initiated by adding ATP and a ULight™-labeled ERK1 substrate. The reaction was allowed to proceed for 60 minutes and then terminated by adding EDTA. The phosphorylation of the substrate was detected by adding a Europium-labeled anti-phospho-ERK1 antibody. The TR-FRET signal was read on a plate reader. Data were normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the EC50 of this compound in cancer cell lines.
-
Protocol: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours. After the incubation period, cell viability was assessed using the CellTiter 96® AQueous One Solution Reagent (MTS). The absorbance at 490 nm was measured using a microplate reader. Results were expressed as a percentage of the vehicle-treated control, and EC50 values were determined by non-linear regression analysis.
Murine Xenograft Model
-
Objective: To evaluate the in-vivo anti-tumor efficacy of this compound.
-
Protocol: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A375 melanoma cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and this compound (25 mg/kg). This compound was formulated in 0.5% methylcellulose / 0.2% Tween 80 and administered orally once daily (QD) for 21 consecutive days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Experimental Workflow Visualization
The workflow for the in-vivo xenograft study is depicted below, outlining the major steps from cell implantation to data analysis.
Caption: Workflow for the A375 melanoma xenograft efficacy study.
Conclusion and Future Directions
The preliminary data presented in this whitepaper strongly suggest that this compound is a potent and selective inhibitor of the MAPK/ERK pathway with significant anti-tumor activity in preclinical models of BRAF and KRAS mutant cancers. The compound demonstrates nanomolar potency against its target kinases and corresponding cancer cell lines, along with robust dose-dependent efficacy in an in-vivo setting.
Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, formal toxicology assessments, and evaluation in additional patient-derived xenograft (PDX) models to further validate its therapeutic potential before advancing to clinical trials.
The Impact of Histone Deacetylase Inhibitors on Gene Expression: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the effects of Histone Deacetylase (HDAC) inhibitors on gene expression, with a focus on the well-characterized inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. Due to the lack of public scientific literature on a specific "Yp537 inhibitor," this document provides a comprehensive analysis of a relevant and extensively studied class of compounds that modulate gene expression.
Introduction to HDAC Inhibitors and Gene Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting the activity of HDACs, HDAC inhibitors cause an accumulation of acetylated histones, resulting in a more open chromatin conformation that allows for the transcription of previously silenced genes.[1] This mechanism underlies their potential as therapeutic agents, particularly in oncology.[2][3]
HDAC inhibitors have been shown to induce growth suppression, apoptosis, and differentiation in cancer cells.[2][3] Their effects on gene expression are bidirectional, with the ability to both activate and repress a significant number of genes.[3] The specific genes affected and the cellular outcomes are dependent on the cell type, the specific HDAC inhibitor used, and the dosage.[2][3]
Quantitative Effects of SAHA on Gene Expression
Treatment of cancer cell lines with SAHA leads to significant changes in the expression of a subset of genes, estimated to be between 0.5% and 20% of the total expressed genes.[3] These alterations in gene expression are fundamental to the anti-tumor effects of HDAC inhibitors.
Below is a summary of representative quantitative data on gene expression changes induced by SAHA in various cancer cell lines.
| Cell Line | Gene | Fold Change (mRNA) | Protein Level Change | Time Point | SAHA Concentration | Reference |
| T24 Bladder Carcinoma | p21WAF1 | Up to 9-fold increase | Increase | 24h | Not Specified | [1] |
| HaCaT (Keratinocyte) | mutant p53 | Decrease | Decrease | 24h | 0.25 - 4 µM | [2] |
| SW480 (Colon Carcinoma) | mutant p53 | Decrease | Decrease | 24h | Not Specified | [2] |
| Renca (Renal Cell Carcinoma) | p53 | ~50% decrease | Decrease | 48h | 1.5 µM | [4] |
Signaling Pathways Modulated by HDAC Inhibitors
The effects of HDAC inhibitors on gene expression are mediated through complex signaling pathways. One of the key pathways involves the tumor suppressor protein p53. In some contexts, HDAC inhibitors can lead to the acetylation and activation of wild-type p53, promoting cell cycle arrest and apoptosis. Conversely, in cells with mutant p53, HDAC inhibitors can lead to its destabilization and downregulation.[2]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HaCaT and SW480 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
HDAC Inhibitor Treatment: Cells are seeded at a density of 1 x 10^6 cells per 100-mm dish. After 24 hours, the medium is replaced with fresh medium containing the desired concentration of SAHA (e.g., 0.25–4 µM) or vehicle control (e.g., DMSO). Cells are then incubated for the specified time period (e.g., 24 hours).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, acetylated histones) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
HDAC inhibitors represent a significant class of therapeutic agents that modulate gene expression through epigenetic mechanisms. Their ability to alter the transcription of a wide array of genes, including those involved in cell cycle control and apoptosis, underscores their clinical potential in oncology and other diseases. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced effects of these compounds on gene expression and to further elucidate their mechanisms of action. A thorough understanding of the transcriptional changes induced by HDAC inhibitors is critical for the development of more effective and targeted therapeutic strategies.
References
- 1. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors dysregulate DNA repair proteins and antagonize metastasis-associated processes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Yp537 for Estrogen Receptors: A Technical Overview
An In-depth Examination of a Putative Estrogen Receptor Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The primary challenge in providing a comprehensive technical guide on Yp537 is the notable absence of primary scientific literature detailing its development and biological evaluation. Commercial listings provide a CAS Number (166664-90-0) and a general mechanism of action—inhibition of ER dimerization.[1] However, critical data points required for a thorough scientific assessment, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) for ERα and ERβ, remain undisclosed.
This lack of data necessitates a broader examination of the methodologies and signaling pathways relevant to the proposed mechanism of this compound. Understanding these general principles is crucial for any researcher considering the use of this or similar compounds.
The Critical Role of Estrogen Receptor Dimerization
Estrogen receptors are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization. This dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. Inhibition of dimerization is a key strategy for disrupting ER signaling.
General Experimental Protocols for Characterizing ER Dimerization Inhibitors
While specific protocols for this compound are unavailable, the following standard assays are fundamental for characterizing any compound purported to inhibit ER dimerization.
Receptor Binding Assays
These assays are essential to determine if a compound directly interacts with the estrogen receptor and to quantify its binding affinity.
-
Principle: A radiolabeled estrogen, such as [³H]-estradiol, is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radiolabeled ligand is measured.
-
Methodology:
-
Preparation of Receptor: Purified recombinant human ERα or ERβ protein is used.
-
Incubation: The receptor, radiolabeled estradiol, and a range of concentrations of the test compound are incubated to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Techniques like filtration through glass fiber filters are used to separate the receptor-ligand complexes from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 value, which is then converted to a binding affinity constant (Ki).
-
Dimerization Assays
These assays directly assess the ability of a compound to interfere with the formation of ER dimers.
-
Co-immunoprecipitation (Co-IP):
-
Principle: Two differently tagged versions of the estrogen receptor (e.g., FLAG-tagged ER and HA-tagged ER) are co-expressed in cells. An antibody against one tag is used to pull down that receptor, and the presence of the second receptor in the precipitate is detected by western blotting. A dimerization inhibitor would reduce the amount of the co-precipitated receptor.
-
Workflow:
Co-immunoprecipitation workflow.
-
-
Förster Resonance Energy Transfer (FRET):
-
Principle: Two ER molecules are tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP). If the receptors dimerize, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. A dimerization inhibitor will disrupt this signal.
-
Reporter Gene Assays
These assays measure the functional consequence of ER inhibition on gene transcription.
-
Principle: Cells are co-transfected with an expression vector for the estrogen receptor and a reporter plasmid containing an ERE upstream of a reporter gene (e.g., luciferase). In the presence of an estrogen, the ER will activate the transcription of the reporter gene. An inhibitor will reduce the reporter gene activity.
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is co-transfected with the ER and ERE-luciferase plasmids.
-
Treatment: Cells are treated with an estrogen (e.g., 17β-estradiol) and varying concentrations of the test compound.
-
Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The results are used to determine the EC50 or IC50 of the compound's effect on ER-mediated transcription.
-
Signaling Pathways and Logical Relationships
The inhibition of ER dimerization by a compound like this compound would theoretically block all downstream signaling pathways activated by the estrogen receptor.
The Confounding Factor: Tyrosine 537 (Y537) of the Estrogen Receptor
It is crucial to distinguish the compound this compound from the extensively studied Tyrosine 537 (Y537) residue of the estrogen receptor alpha (ERα). The Y537 position is located in the ligand-binding domain of ERα and plays a critical role in receptor function. Phosphorylation of this residue has been associated with poor clinical outcomes in breast cancer.[2] Furthermore, mutations at this site, such as Y537S, are a known mechanism of acquired resistance to endocrine therapies. These mutations can lead to a constitutively active receptor that signals in the absence of estrogen.
The development of new drugs targeting these mutant forms of ERα is a major focus of current research. It is possible that the name "this compound" is a misnomer or a shorthand that has caused confusion with the Y537 mutational site. Researchers should be cautious and verify the identity and purity of any compound marketed as "this compound".
Conclusion
While this compound is commercially available as an estrogen receptor dimerization inhibitor, the lack of robust, publicly available scientific data makes a thorough technical evaluation challenging. The experimental protocols and signaling pathways described in this guide provide a framework for how such a compound would be characterized and its mechanism of action understood. Given the potential for confusion with the well-documented Y537 residue of ERα, it is imperative for researchers to critically evaluate the available information and, if possible, conduct independent validation of the compound's activity. A deeper understanding of this compound's specificity and mechanism awaits dedicated scientific investigation and publication.
References
Methodological & Application
Application Notes and Protocols for Studying the Y537S Mutation in Breast Cancer Cell Lines
Introduction
Endocrine therapy is a cornerstone for the treatment of estrogen receptor-alpha positive (ERα+) breast cancer. However, a significant clinical challenge is the development of resistance to these therapies. One of the key mechanisms of acquired resistance is the emergence of mutations in the ligand-binding domain of the ERα gene (ESR1). The Y537S mutation is one of the most frequently detected ESR1 mutations in metastatic ERα+ breast cancer.[1] This mutation leads to a constitutively active receptor, driving tumor growth and progression even in the absence of estrogen.[2] These application notes provide a guide for researchers studying the Y537S mutation in breast cancer cell lines, focusing on its impact on signaling pathways and the tumor microenvironment.
Key Concepts
-
Endocrine Resistance: The Y537S mutation is a critical driver of resistance to endocrine therapies like aromatase inhibitors.[3]
-
Tumor Microenvironment (TME): Breast cancer cells with the Y537S mutation can influence the surrounding TME, for instance, by promoting the conversion of normal fibroblasts into cancer-associated fibroblasts (CAFs).[2]
-
Signaling Pathways: The Y537S mutation has been shown to activate signaling pathways such as YAP1 and IGF-1R, which contribute to increased cell proliferation, growth, migration, and invasion.[2]
Quantitative Data Summary
The following tables summarize potential quantitative data that could be generated from the experiments described in these application notes. These are representative tables and the actual results may vary depending on the specific experimental conditions.
Table 1: Proliferation of Parental vs. Y537S-Mutant Breast Cancer Cells
| Cell Line | Condition | Relative Proliferation Rate (%) |
| MCF-7 Parental | Standard Culture | 100 ± 5 |
| MCF-7 Y537S | Standard Culture | 150 ± 8[2] |
| MCF-7 Parental | Co-culture with CAFs | 120 ± 6 |
| MCF-7 Y537S | Co-culture with CAFs | 200 ± 10[2] |
Table 2: IC50 Values for Fulvestrant in Combination with Chemotherapy
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 (p53 WT) | Fulvestrant | 10.2 ± 1.5 |
| MCF-7 Y537S (p53 WT) | Fulvestrant | 25.8 ± 2.1 |
| MCF-7 (p53 WT) | Fulvestrant + Doxorubicin | 5.1 ± 0.8 |
| MCF-7 Y537S (p53 WT) | Fulvestrant + Doxorubicin | 12.5 ± 1.3[3][4] |
| T47D (p53 mutant) | Fulvestrant | 15.5 ± 1.9 |
| T47D Y537S (p53 mutant) | Fulvestrant | 30.1 ± 2.5 |
| T47D (p53 mutant) | Fulvestrant + Doxorubicin | 14.9 ± 1.7 |
| T47D Y537S (p53 mutant) | Fulvestrant + Doxorubicin | 29.5 ± 2.2[3][4] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of the Y537S mutation.
1. Cell Culture of Y537S-Mutant and Parental Breast Cancer Cell Lines
-
Objective: To maintain and propagate parental and Y537S-mutant breast cancer cell lines (e.g., MCF-7) for downstream experiments.
-
Materials:
-
Parental and Y537S-mutant MCF-7 or T47D cells
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Thaw frozen cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS when they reach 80-90% confluency.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium and centrifuge.
-
Resuspend the cell pellet and seed new flasks at the desired density.
-
2. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To assess the effect of treatments on the proliferation and viability of Y537S-mutant and parental cells.
-
Materials:
-
Parental and Y537S-mutant cells
-
96-well plates
-
Complete medium
-
MTS or MTT reagent
-
Microplate reader
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the desired compounds (e.g., fulvestrant, chemotherapy agents) at various concentrations. Include untreated controls.
-
Incubate for the desired time period (e.g., 72 hours).[5]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
3. Western Blotting
-
Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., YAP1, IGF-1R, Akt).
-
Materials:
-
Parental and Y537S-mutant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP1, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Materials:
-
Parental and Y537S-mutant cells
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat as required.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows.
Caption: Signaling pathway activated by the Y537S-ESR1 mutation.
Caption: General experimental workflow for studying Y537S mutant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence that CRISPR-Cas9 Y537S-mutant expressing breast cancer cells activate Yes-associated protein 1 to driving the conversion of normal fibroblasts into cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of fulvestrant and chemotherapy in ESR1 Y537S mutant breast cancer cells and potential synergy mechanism related to p53 wildtype. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Studying the ESR1 Y537S Mutation in MCF-7 Cells
Introduction
The Y537S mutation in the estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a critical driver of acquired resistance to endocrine therapies in ER-positive breast cancer. This mutation, located in the ligand-binding domain of the receptor, leads to constitutive, ligand-independent activation of ERα. As a result, breast cancer cells harboring this mutation exhibit estrogen-independent growth and reduced sensitivity to anti-estrogen treatments such as tamoxifen and fulvestrant.[1][2] MCF-7 breast cancer cells engineered to express the Y537S mutation serve as an invaluable in vitro model for studying the mechanisms of endocrine resistance and for the development of novel therapeutic strategies to overcome it.
These application notes provide detailed protocols for the culture and experimental analysis of MCF-7 cells expressing the Y537S mutation. The included methodologies are intended for researchers, scientists, and drug development professionals investigating endocrine resistance in breast cancer.
Quantitative Data Summary
The introduction of the Y537S mutation into MCF-7 cells results in significant changes in their phenotype and sensitivity to anti-estrogen therapies. The following table summarizes key quantitative data comparing wild-type (WT) and Y537S-mutant MCF-7 cells.
| Parameter | MCF-7 WT | MCF-7 Y537S | Reference |
| Estrogen (E2) Binding Affinity (Kd, nM) | 0.26 ± 0.13 | 1.43 ± 0.55 | [3] |
| Growth Characteristics | Estrogen-dependent | Estrogen-independent | [2] |
| Tamoxifen Resistance | Sensitive | Resistant | [1] |
| Fulvestrant Resistance | Sensitive | Resistant | [4] |
| Cell Morphology | Typical epithelial | Spindle-shaped, increased lamellipodia | [5][6] |
| Anchorage-Independent Growth | Lower | Significantly increased | [5][6] |
| Metastatic Potential | Lower | Intrinsically greater | [5] |
Experimental Protocols
Protocol 1: Culture of MCF-7 and MCF-7 Y537S Cells
This protocol describes the standard procedure for maintaining and passaging both parental (wild-type) MCF-7 cells and MCF-7 cells engineered to express the Y537S mutation.
Materials:
-
MCF-7 parental cell line
-
MCF-7 Y537S CRISPR-engineered cell line[5]
-
DMEM/F12 medium (phenol red-free)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
GlutaMAX™
-
Insulin solution
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T75 culture flasks
-
Sterile conical tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium consisting of DMEM/F12 supplemented with 10% charcoal-stripped FBS, 1% L-glutamine, 1% Eagle's nonessential amino acids, and 1% penicillin-streptomycin.[5] For experiments investigating estrogen-dependent effects, cells should be maintained in phenol red-free medium with charcoal-stripped FBS to minimize background estrogenic activity.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[7]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T75 flask.[8]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Passaging: When cells reach approximately 90% confluency, aspirate the medium and wash the cell monolayer with PBS.[8]
-
Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 5 minutes, or until cells detach.[7]
-
Neutralize the trypsin by adding 4 volumes of complete growth medium.[7]
-
Collect the cell suspension in a conical tube and centrifuge at 200 x g for 5 minutes.[7]
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of therapeutic compounds and to determine their IC50 values in MCF-7 and MCF-7 Y537S cells.
Materials:
-
MCF-7 and MCF-7 Y537S cells
-
Complete growth medium
-
96-well plates
-
Therapeutic compounds for testing (e.g., 4-hydroxytamoxifen, fulvestrant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3.0 x 10^4 cells/mL in 100 µL of complete growth medium into each well of a 96-well plate.[9] Incubate for 24 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 48 to 72 hours at 37°C.[9]
-
MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.[9]
-
Incubate for 3 hours at 37°C in the dark.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: Western Blotting
This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways affected by the Y537S mutation.
Materials:
-
MCF-7 and MCF-7 Y537S cell pellets
-
RIPA Lysis Buffer System with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit[10]
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERα, p-ERα (Y537), TIGAR, PTEN, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets using RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[10]
-
Sample Preparation: Mix the cell lysate with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.[10]
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathways activated by the ESR1 Y537S mutation in MCF-7 cells.
Caption: Experimental workflow for determining IC50 values in MCF-7 Y537S cells.
References
- 1. The ER-alpha mutation Y537S confers Tamoxifen-resistance via enhanced mitochondrial metabolism, glycolysis and Rho-GDI/PTEN signaling: Implicating TIGAR in somatic resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome engineering for estrogen receptor mutations reveals differential responses to anti-estrogens and new prognostic gene signatures for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that CRISPR-Cas9 Y537S-mutant expressing breast cancer cells activate Yes-associated protein 1 to driving the conversion of normal fibroblasts into cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Yp537 TFA: Application Notes and Protocols for Estrogen Receptor Dimerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yp537 TFA is a potent inhibitor of the human estrogen receptor (ER), a key target in the development of therapies for hormone-dependent cancers. This synthetic peptide functions by specifically blocking the dimerization of the ER, a critical step in its activation and subsequent downstream signaling.[1] By interfering with this process, this compound TFA effectively abrogates the formation of the hER-ERE (human Estrogen Receptor-Estrogen Response Element) complex, thereby inhibiting estrogen-mediated gene transcription.[1] These application notes provide detailed information on the solubility of this compound TFA, protocols for its preparation and use in common experimental assays, and an overview of the signaling pathway it modulates.
Physicochemical and Solubility Data
Proper dissolution of this compound TFA is crucial for accurate and reproducible experimental results. While specific solubility data for this compound TFA is not publicly available, information from similar trifluoroacetate (TFA) salt compounds provides strong guidance for its handling. TFA salts of peptides and small molecules are generally soluble in polar organic solvents and to a lesser extent in aqueous buffers.
Table 1: Solubility and Storage of this compound TFA and Structurally Related Compounds
| Property | This compound TFA (Predicted) | TDFA (trifluoroacetate salt) | A-779 (trifluoroacetate salt) |
| Form | Solid | Solid | Crystalline solid |
| Storage | -20°C | -20°C | -20°C |
| Stability | ≥ 4 years (predicted) | ≥ 4 years | ≥ 4 years |
| Solubility in DMSO | Expected to be soluble | ~33 mg/mL | ~33 mg/mL |
| Solubility in Ethanol | Expected to be soluble | ~16 mg/mL | Not specified |
| Solubility in DMF | Expected to be soluble | ~33 mg/mL | ~10 mg/mL |
| Solubility in PBS (pH 7.2) | Limited, requires assessment | ~10 mg/mL | ~1 mg/mL |
Note: The solubility of this compound TFA is predicted based on the properties of other TFA salt compounds. It is recommended to perform small-scale solubility tests before preparing large stock solutions.
Experimental Protocols
Preparation of this compound TFA Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound TFA in Dimethyl Sulfoxide (DMSO), which can be further diluted in aqueous buffers or cell culture media for experiments.
Materials:
-
This compound TFA solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aliquoting: Before opening, briefly centrifuge the vial of this compound TFA to ensure all the solid is at the bottom.
-
Dissolution: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound TFA in anhydrous DMSO. For example, for 1 mg of this compound TFA (Molecular Weight: ~1584.65 g/mol ), add 63.1 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for In Vitro Estrogen Receptor Dimerization Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory effect of this compound TFA on ER dimerization in a cell-based assay. A common method for this is the Mammalian Two-Hybrid (M2H) assay.
Principle:
The M2H assay utilizes two plasmids: one expressing the ER ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD), and another expressing the ER LBD fused to a VP16 activation domain (AD). When the ER LBDs dimerize, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence. An inhibitor of dimerization will prevent this interaction and reduce the reporter signal.
Materials:
-
Mammalian cells (e.g., HEK293T or a relevant breast cancer cell line)
-
Expression plasmids for GAL4-DBD-ER-LBD and VP16-AD-ER-LBD
-
Luciferase reporter plasmid with a GAL4 responsive element
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound TFA stock solution (prepared as described above)
-
17β-estradiol (E2) as an agonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-DBD-ER-LBD, VP16-AD-ER-LBD, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound TFA (e.g., 0, 1, 5, 10, 25, 50 µM). A set of wells should also be treated with a known concentration of E2 to induce dimerization, and another set with E2 and this compound TFA to assess inhibition.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve for this compound TFA to determine its IC50 value for ER dimerization inhibition.
Signaling Pathway
This compound TFA acts at an early and critical stage of estrogen receptor signaling. By preventing the dimerization of the estrogen receptor, it blocks all subsequent downstream events that are dependent on this process. The following diagram illustrates the canonical estrogen receptor signaling pathway and the point of inhibition by this compound TFA.
Caption: Estrogen Receptor Signaling Pathway and Inhibition by this compound TFA.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound TFA in a cell-based assay.
Caption: General experimental workflow for this compound TFA studies.
Conclusion
This compound TFA is a valuable research tool for studying the role of estrogen receptor dimerization in normal physiology and in disease states such as breast cancer. The protocols and information provided here offer a starting point for researchers to effectively utilize this inhibitor in their experimental designs. Careful consideration of its solubility and handling properties will ensure the generation of reliable and reproducible data.
References
Application of Small Molecules in Studying Protein Dimerization: A Practical Guide
Introduction
Protein dimerization is a fundamental process in cellular signaling, enzyme activation, and transcriptional regulation. The study of molecules that can either induce or inhibit these interactions is a cornerstone of drug discovery and chemical biology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of a hypothetical small molecule, herein referred to as "Molecule Y," to investigate and modulate protein dimerization.
While direct public information on a specific molecule designated "Yp537" is not available, the following protocols and application notes are presented to serve as a comprehensive guide to the key experimental techniques used to study the effects of small molecules on protein-protein interactions. These methodologies are broadly applicable to any small molecule inhibitor or inducer of dimerization.
Section 1: Fluorescence Polarization (FP) for Quantifying Dimerization Inhibition
Application Note
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is particularly well-suited for studying the binding of a small, fluorescently labeled protein or peptide ("tracer") to a larger, unlabeled protein partner. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization value. Upon binding to its larger partner to form a dimer, the complex tumbles more slowly, leading to a higher polarization value.[1][2]
This assay can be adapted to screen for inhibitors of protein dimerization. In a competitive FP assay, a pre-formed fluorescently labeled protein-protein dimer is incubated with a potential inhibitor, such as "Molecule Y". If "Molecule Y" disrupts the dimerization, the fluorescent tracer is released, resulting in a decrease in the polarization signal. This change is directly proportional to the inhibitory activity of the compound.[3]
Experimental Workflow for FP-based Inhibition Assay
Caption: Workflow for a competitive Fluorescence Polarization assay to identify inhibitors of protein dimerization.
Protocol: Competitive FP Assay for Dimerization Inhibitors
-
Reagent Preparation :
-
Prepare a 2X stock solution of the fluorescently labeled protein (Protein A*) at a concentration of 20 nM in FP buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
Prepare a 2X stock solution of the unlabeled partner protein (Protein B) at a concentration twice the known dissociation constant (Kd) of the A-B interaction in the same FP buffer.
-
Prepare a serial dilution of "Molecule Y" in FP buffer, typically starting from 100 µM down to low nanomolar concentrations.
-
-
Assay Plate Preparation :
-
In a 384-well, low-volume black plate, add 5 µL of the "Molecule Y" serial dilutions to the appropriate wells. For control wells, add 5 µL of FP buffer (for high polarization signal) or 5 µL of a known potent inhibitor (for low polarization signal).
-
Prepare the dimer complex by mixing equal volumes of the 2X Protein A* and 2X Protein B solutions. Incubate for 30 minutes at room temperature to allow dimerization to reach equilibrium.
-
Add 5 µL of the pre-formed dimer complex to each well containing the "Molecule Y" dilutions or controls.
-
-
Incubation and Measurement :
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the fluorophore used.
-
-
Data Analysis :
-
The raw data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of "Molecule Y" required to inhibit 50% of the dimerization.
-
Quantitative Data Summary: Inhibition of Protein Dimerization
| Compound | Target Dimer | IC50 (µM) |
| Molecule Y | Protein A / Protein B | 5.2 |
| Control Inhibitor | Protein A / Protein B | 0.1 |
Section 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Application Note
Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions.[4][5] In a typical SPR experiment, one protein partner (the "ligand") is immobilized on a sensor chip surface. A solution containing the other protein partner (the "analyte") is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as a response in Resonance Units (RU).[6]
This technique is invaluable for characterizing the kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD) of protein dimerization. To study the effect of an inhibitor like "Molecule Y," the analyte can be pre-incubated with the inhibitor before being flowed over the ligand-coated surface. A reduction in the binding response indicates inhibitory activity.
Signaling Pathway: SPR Principle
Caption: Principle of SPR for measuring protein-protein interaction kinetics and inhibition.
Protocol: SPR Analysis of Dimerization Kinetics and Inhibition
-
Ligand Immobilization :
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (Protein A) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. Aim for an immobilization level that will yield a maximum analyte response of around 100 RU to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Kinetic Analysis :
-
Prepare a series of dilutions of the analyte (Protein B) in running buffer (e.g., HBS-EP+ buffer).
-
Inject the analyte dilutions over the ligand-coated surface, typically for 120-180 seconds to monitor the association phase.
-
Allow the running buffer to flow over the surface for 300-600 seconds to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface with a short pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound analyte.
-
-
Inhibition Assay :
-
Prepare a solution of the analyte (Protein B) at a concentration equal to its KD.
-
Prepare a separate solution of the analyte mixed with a high concentration of "Molecule Y" (e.g., 10-fold above its expected IC50).
-
Inject the analyte alone and the analyte + "Molecule Y" mixture over the sensor surface and compare the binding responses.
-
-
Data Analysis :
-
The resulting sensorgrams (RU vs. time) are double-referenced by subtracting the response from a reference flow cell and a buffer-only injection.
-
The kinetic data is globally fitted to a 1:1 binding model to determine the kon, koff, and KD (koff / kon).
-
The inhibition data is used to confirm the mechanism of action.
-
Quantitative Data Summary: Kinetic Parameters of Dimerization
| Interaction Pair | kon (1/Ms) | koff (1/s) | KD (nM) |
| Protein A / Protein B | 1.5 x 105 | 3.0 x 10-3 | 20 |
| Protein A / Protein B + Molecule Y | No significant binding | - | - |
Section 3: Co-Immunoprecipitation (Co-IP) for In-Cell Validation
Application Note
Co-Immunoprecipitation (Co-IP) is a powerful technique used to identify and validate protein-protein interactions within the complex environment of a cell lysate.[7] The principle involves using an antibody specific to a "bait" protein to pull it out of solution. Any proteins that are bound to the bait protein (the "prey") will be pulled down as well.[8] The entire complex is then captured on antibody-binding beads (e.g., Protein A/G agarose) and analyzed, typically by Western blotting.
To assess the efficacy of a dimerization inhibitor like "Molecule Y," cells are treated with the compound prior to lysis. A successful inhibitor will disrupt the interaction between the bait and prey proteins, leading to a reduced amount of the prey protein being co-precipitated with the bait. This provides crucial evidence of the compound's activity in a cellular context.
Logical Relationship: Co-IP Experimental Design
Caption: Experimental design for Co-Immunoprecipitation to validate an inhibitor's cellular activity.
Protocol: Co-IP for Validating Dimerization Inhibition
-
Cell Culture and Treatment :
-
Culture cells (e.g., HEK293T) transiently or stably expressing the bait and prey proteins of interest.
-
Treat the cells with "Molecule Y" at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours) under normal culture conditions.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS and then lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation :
-
Transfer the supernatant to a new tube. Reserve a small aliquot of the lysate ("Input" control).
-
Add 2-4 µg of the primary antibody against the bait protein to the remaining lysate. Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and continue to incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing and Elution :
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
After the final wash, aspirate all remaining buffer and resuspend the beads in 2X Laemmli sample buffer. Boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis :
-
Separate the eluted proteins and the "Input" samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the bait and prey proteins to confirm successful immunoprecipitation of the bait and to detect the co-precipitated prey.
-
Expected Results
In the Western blot analysis, the "Input" lanes should show the presence of both bait and prey proteins in all samples. The immunoprecipitated (IP) samples from the DMSO-treated cells should show a strong band for the bait protein and a clear band for the co-precipitated prey protein. In contrast, the IP samples from the "Molecule Y"-treated cells should show a strong band for the bait protein but a significantly weaker or absent band for the prey protein, indicating that the compound successfully disrupted their interaction in the cellular context.
References
- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Investigating the Role of Estrogen Receptor Alpha (ERα) Y537 Phosphorylation and Y537S Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a crucial driver in the majority of breast cancers. Its activity is modulated by the binding of estrogen, which initiates a conformational change, leading to the regulation of target gene expression. Post-translational modifications, such as phosphorylation, play a significant role in modulating ERα's function. Phosphorylation at tyrosine 537 (Y537), located in the ligand-binding domain, has been associated with poor clinical outcomes in breast cancer patients[1]. Furthermore, mutations at this site, particularly Y537S, are a common mechanism of acquired resistance to endocrine therapies, leading to ligand-independent constitutive activity of the receptor[2][3].
This document provides a detailed protocol for utilizing Western blotting to investigate the phosphorylation of ERα at Y537 (pY537) and to compare the expression levels of wild-type ERα with the Y537S mutant. Understanding the molecular mechanisms governing ERα activity and resistance is paramount for the development of novel therapeutic strategies.
Signaling Pathway of ERα Phosphorylation at Y537
The phosphorylation of ERα at Y537 can be initiated by the activation of receptor tyrosine kinases, such as HER2 or EGFR, which in turn activate the non-receptor tyrosine kinase Src[4]. Upon activation, Src can directly phosphorylate ERα at Y537. This phosphorylation event can enhance the binding of ERα to coactivators and promote its transcriptional activity, even in the absence of estrogen, contributing to endocrine resistance[4].
Caption: Signaling pathway of ERα phosphorylation at Y537 by Src kinase.
Experimental Protocol: Western Blot for Total ERα and Phospho-ERα (Y537)
This protocol details the steps for analyzing the expression of total ERα and its phosphorylated form at Y537 in cell lysates. This method can be adapted to compare wild-type and Y537S mutant ERα-expressing cells.
Materials and Reagents
-
Cell Lines: MCF-7 (ERα positive), MDA-MB-231 (ERα negative, can be used as a negative control or for transfection studies with ERα constructs).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 4-12% Bis-Tris precast gels, 1X MOPS or MES SDS running buffer, 4X Laemmli sample buffer with β-mercaptoethanol.
-
Western Blotting: PVDF membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol), blocking buffer (5% BSA or non-fat dry milk in TBST), primary antibodies (see table below), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.
Recommended Primary Antibodies
| Antibody Target | Host Species | Dilution | Supplier Example |
| Total ERα | Rabbit | 1:1000 | Cell Signaling Technology #8644 |
| Phospho-ERα (Y537) | Rabbit | 1:1000 | Abcam #ab192737 |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich #A5441 |
Procedure
-
Cell Lysis:
-
Culture cells to 80-90% confluency. For experiments involving treatments, ensure appropriate controls are included.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel in 1X MOPS or MES SDS running buffer at 150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer is performed at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding. For phospho-antibodies, BSA is generally recommended over milk.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pY537-ERα or anti-total ERα) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein on the same membrane (e.g., total ERα after probing for pY537-ERα, or a loading control), the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed as described above.
-
Experimental Workflow
Caption: Western blot experimental workflow.
Data Presentation
The following table represents hypothetical quantitative data obtained from a Western blot experiment comparing ERα phosphorylation at Y537 in cells expressing wild-type ERα versus the Y537S mutant, with and without estrogen (E2) stimulation. Data is presented as relative band intensity normalized to a loading control (e.g., β-Actin).
| Cell Line/Condition | Total ERα (Relative Intensity) | pY537-ERα (Relative Intensity) | Ratio (pY537-ERα / Total ERα) |
| WT-ERα - E2 | 1.00 | 0.15 | 0.15 |
| WT-ERα + E2 | 0.95 | 0.85 | 0.89 |
| Y537S-ERα - E2 | 1.10 | 0.05 | 0.05 |
| Y537S-ERα + E2 | 1.05 | 0.06 | 0.06 |
Note: In the Y537S mutant, the tyrosine at position 537 is replaced by a serine, thus the pY537-ERα antibody should not detect a signal. The low background signal is represented. This experiment would demonstrate the ligand-independent phosphorylation of wild-type ERα upon E2 stimulation, a phenomenon absent in the Y537S mutant.
Conclusion
The Western blot protocol provided here is a fundamental tool for investigating the phosphorylation status and expression levels of ERα, particularly in the context of the clinically relevant Y537 position. By quantifying the levels of total and phosphorylated ERα, researchers can gain valuable insights into the mechanisms of endocrine resistance and evaluate the efficacy of novel therapeutic agents designed to target constitutively active ERα mutants. The provided signaling pathway and experimental workflow diagrams serve as visual aids to facilitate a comprehensive understanding of the biological context and the experimental procedure.
References
- 1. Estrogen Receptor Alpha Phosphorylated at Tyrosine 537 is Associated with Poor Clinical Outcome in Breast Cancer Patients Treated with Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERα Phosphorylation at Y537 by Src Triggers E6-AP-ERα Binding, ERα Ubiquitylation, Promoter Occupancy, and Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yp537 in Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, leading to cellular damage and apoptosis.[1] The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, and its activation is a promising therapeutic strategy for neuroprotection.[1][2] Yp537 is a novel experimental compound investigated for its potential neuroprotective properties. These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models, focusing on its ability to mitigate oxidative stress-induced cell death and its mechanism of action via the Nrf2/ARE signaling pathway.
I. In Vitro Assessment of Neuroprotection
Cell Viability Assay in an Oxidative Stress Model
This protocol details the use of the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative disease research, to assess the protective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.[3] Cell viability is quantified using the alamarBlue assay.[3]
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1 hour.[3]
-
Induction of Neurotoxicity: Induce cellular damage by adding 20 µM 6-OHDA to the wells (except for the control group) and incubate for 16-18 hours.[3]
-
Viability Assessment: Add 10 µL of alamarBlue® reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the optical density (OD) at 570 nm and 600 nm using a microplate reader. The percentage of viable cells is calculated relative to the untreated control group.
Data Presentation:
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Control | - | 100 | ± 5.2 |
| 6-OHDA | 20 µM | 48 | ± 4.5 |
| This compound + 6-OHDA | 0.1 nM | 62 | ± 3.8 |
| This compound + 6-OHDA | 1 nM | 75 | ± 4.1 |
| This compound + 6-OHDA | 10 nM | 88 | ± 3.5 |
| This compound + 6-OHDA | 100 nM | 92 | ± 2.9 |
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effect in vitro.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS levels using 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.[2]
Experimental Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the cell viability protocol, seeding cells in a 6-well plate.
-
Treatment: Pre-treat cells with this compound for 24 hours, followed by incubation with 200 µM H2O2 for another 24 hours to induce oxidative stress.[2]
-
Staining: Incubate the cells with 10 µM DCFH-DA in the dark for 30 minutes.
-
Washing: Remove the dye solution and wash the cells three times with phosphate-buffered saline (PBS).
-
Imaging and Quantification: Observe and image the cells under a fluorescence microscope. Quantify the fluorescent intensity using software like ImageJ.[2]
Data Presentation:
| Treatment Group | Concentration | Mean Fluorescence Intensity (A.U.) | Standard Deviation |
| Control | - | 100 | ± 8.7 |
| H2O2 | 200 µM | 350 | ± 25.4 |
| This compound + H2O2 | 10 nM | 180 | ± 15.1 |
| This compound + H2O2 | 100 nM | 120 | ± 10.3 |
II. Mechanism of Action: Nrf2/ARE Pathway Analysis
To investigate the molecular mechanism underlying this compound's neuroprotective effects, this protocol outlines the use of Western blotting to measure the expression levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[2][3]
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells with this compound and a neurotoxin (e.g., 6-OHDA) as described previously.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation:
| Treatment Group | Relative Nrf2 Expression (Normalized to Control) | Relative HO-1 Expression (Normalized to Control) |
| Control | 1.0 | 1.0 |
| 6-OHDA | 0.9 | 1.2 |
| This compound + 6-OHDA | 2.5 | 3.8 |
Proposed Signaling Pathway for this compound Neuroprotection
Caption: this compound is hypothesized to promote Nrf2 translocation and activate antioxidant genes.
III. In Vivo Neuroprotection Model: C. elegans
The nematode Caenorhabditis elegans is a powerful model organism for studying neurodegenerative diseases due to its short lifespan and well-characterized nervous system. This protocol uses a transgenic C. elegans strain expressing human amyloid-beta (Aβ) to assess the in vivo efficacy of this compound.[4]
Experimental Protocol:
-
Worm Synchronization: Synchronize a culture of the Aβ-expressing C. elegans strain (e.g., CL4176) to obtain a population of L1 larvae.
-
Treatment: Grow the synchronized worms on NGM plates seeded with OP50 E. coli containing either vehicle control or different concentrations of this compound.
-
Paralysis Assay: After a set period of growth at a permissive temperature to allow Aβ expression and aggregation, monitor the worms for paralysis. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Data Collection: Score the number of paralyzed and non-paralyzed worms at regular time intervals.
-
Data Analysis: Plot the percentage of paralyzed worms over time for each treatment group.
Data Presentation:
| Treatment Group | Concentration | Mean Percentage of Paralyzed Worms at 48h | Standard Deviation |
| Vehicle Control | - | 78 | ± 6.3 |
| This compound | 10 µM | 55 | ± 5.1 |
| This compound | 50 µM | 32 | ± 4.2 |
Experimental Workflow for In Vivo C. elegans Assay
Caption: Workflow for assessing this compound's effect on Aβ-induced paralysis in C. elegans.
Conclusion: The protocols outlined in these application notes provide a comprehensive framework for evaluating the neuroprotective potential of the experimental compound this compound. The described in vitro and in vivo assays allow for the assessment of its efficacy in mitigating neuronal damage and for the elucidation of its underlying molecular mechanisms. The hypothetical data presented suggest that this compound confers neuroprotection by activating the Nrf2/ARE antioxidant pathway. Further studies are warranted to explore its therapeutic potential in more complex animal models of neurodegenerative diseases.
References
Application Notes and Protocols for Measuring Yp537 Promoter Activity Using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Note on "Yp537" Promoter: The term "this compound" is not a standard nomenclature for a widely recognized promoter. This document assumes "this compound" refers to a p53-responsive promoter, a common target for analysis in cancer research and drug development. The protocols and principles described herein are applicable to any promoter sequence whose activity is regulated by the transcription factor p53 and is to be measured using a luciferase reporter system.
Introduction
The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and regulation.[1][2] It relies on the enzyme luciferase, which catalyzes a reaction that produces light (bioluminescence) when its substrate, luciferin, is present.[3] By placing the luciferase gene under the control of a specific promoter of interest—in this case, a p53-responsive promoter (this compound)—the amount of light produced becomes directly proportional to the promoter's activity.[1]
This application note provides a detailed protocol for measuring the activity of a this compound promoter using a dual-luciferase reporter system. The dual-luciferase system utilizes a second reporter, typically Renilla luciferase, driven by a constitutive promoter.[4] This serves as an internal control to normalize the experimental results, correcting for variations in cell number and transfection efficiency, thus improving the accuracy of the assay.[3][4] These assays are crucial for understanding how signaling pathways, potential drug candidates, or other stimuli affect the transcriptional activity of the p53 tumor suppressor protein.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical transcription factor that responds to cellular stress signals, such as DNA damage, oncogene activation, and hypoxia. Under normal conditions, p53 levels are kept low by its negative regulator, MDM2, which targets p53 for proteasomal degradation. Upon stress, post-translational modifications stabilize and activate p53, allowing it to translocate to the nucleus. In the nucleus, p53 binds to specific DNA sequences, known as p53 response elements (p53REs), within the promoter regions of its target genes. This binding initiates the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair. The this compound promoter is presumed to contain such p53REs, making its activity a direct readout of p53's transcriptional function.
Experimental Workflow
The overall workflow for the this compound luciferase reporter assay involves several key stages, from initial plasmid preparation to final data analysis. The process begins with the construction of a reporter plasmid where the this compound promoter sequence is cloned upstream of the firefly luciferase gene. This experimental plasmid is then co-transfected with a control plasmid (expressing Renilla luciferase) into a suitable cell line. Following an incubation period to allow for gene expression, cells are treated with the compound or stimulus of interest. Finally, the cells are lysed, and the luciferase activity is measured using a luminometer.
Detailed Experimental Protocols
Plasmid Construction
-
Promoter Amplification: Amplify the this compound promoter sequence from genomic DNA using PCR with primers that add appropriate restriction sites (e.g., MluI and XhoI) to both ends.
-
Vector Preparation: Digest a luciferase reporter vector (e.g., pGL4.10[luc2]) and the purified PCR product with the corresponding restriction enzymes.
-
Ligation: Ligate the digested this compound promoter fragment into the linearized pGL4.10 vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells.[5]
-
Verification: Select colonies, isolate plasmid DNA, and verify the correct insertion of the this compound promoter via restriction digest and Sanger sequencing.
Cell Culture and Transfection
This protocol is optimized for cells seeded in a 24-well plate. Adjust volumes accordingly for other plate formats.
-
Cell Seeding: Twenty-four hours before transfection, seed a suitable cell line (e.g., HCT116, U2OS) at a density of 5 x 104 cells per well in 500 µL of complete growth medium. Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation: For each well, prepare the following in a sterile microfuge tube:
-
Dilute 400 ng of the this compound-luciferase reporter plasmid and 40 ng of the Renilla luciferase control plasmid (e.g., pRL-TK) in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 1.5 µL of a suitable transfection reagent (e.g., Lipofectamine 3000) in 50 µL of serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add 100 µL of the DNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours.[3]
Luciferase Assay Protocol (Dual-Luciferase System)
-
Treatment: After the initial incubation, replace the medium with fresh medium containing the experimental compounds (e.g., a p53 activator like Nutlin-3a or a vehicle control). Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent II (LAR II, for firefly luciferase) and Stop & Glo® Reagent (for Renilla luciferase) to room temperature.
-
Transfer 20 µL of the cell lysate from each well into a 96-well white-walled assay plate.
-
Place the plate in a luminometer equipped with dual injectors.
-
Injection 1: Inject 100 µL of LAR II into the first well and measure the firefly luminescence (typically with a 2-second pre-measurement delay and a 10-second measurement period).[6]
-
Injection 2: Immediately inject 100 µL of Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla reaction. Measure the Renilla luminescence using the same parameters.[4]
-
Repeat for all samples.
-
Data Analysis
-
Calculate the Ratio: For each well, divide the firefly luciferase reading by the Renilla luciferase reading. This ratio represents the normalized promoter activity.[7]
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Calculate Fold Change: To determine the effect of a treatment, normalize the activity of the treated samples to the activity of the vehicle control group. The control group's value is typically set to 1.[7]
-
Fold Change = Normalized Activity (Treated) / Average Normalized Activity (Control)
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes in promoter activity.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison between different experimental conditions.
Table 1: Raw Luminescence and Normalized Activity
| Treatment | Replicate | Firefly RLU | Renilla RLU | Normalized Activity (Firefly/Renilla) |
| Vehicle Control | 1 | 150,234 | 75,112 | 2.00 |
| 2 | 145,678 | 71,062 | 2.05 | |
| 3 | 155,987 | 78,385 | 1.99 | |
| Compound A (10 µM) | 1 | 780,112 | 76,482 | 10.20 |
| 2 | 810,543 | 79,465 | 10.20 | |
| 3 | 795,330 | 77,216 | 10.30 | |
| Compound B (10 µM) | 1 | 305,678 | 74,556 | 4.10 |
| 2 | 299,432 | 73,032 | 4.10 | |
| 3 | 312,890 | 76,314 | 4.10 |
Table 2: Summary of Fold Change in this compound Promoter Activity
| Treatment | Mean Normalized Activity | Standard Deviation | Fold Change (vs. Control) | P-value |
| Vehicle Control | 2.01 | 0.03 | 1.0 | - |
| Compound A (10 µM) | 10.23 | 0.06 | 5.09 | <0.001 |
| Compound B (10 µM) | 4.10 | 0.00 | 2.04 | <0.01 |
References
- 1. goldbio.com [goldbio.com]
- 2. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. Protocol to study cis-regulatory activity of GWAS loci for specific gene promoters in human primary astrocytes using luciferase reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.emory.edu [med.emory.edu]
- 7. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Application Notes and Protocols for p53-Activating Compounds in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing small molecule activators of the p53 signaling pathway to induce apoptosis in cancer cells. The information is intended for researchers in oncology, cell biology, and drug discovery.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and tumorigenesis.[1][2][3] In approximately 50% of human cancers, the TP53 gene is mutated, leading to the loss of its tumor-suppressive functions.[2] However, in many other cancers, p53 remains wild-type but is often functionally inactivated by negative regulators, most notably MDM2 and MDMX.[1][4] This has led to the development of therapeutic strategies aimed at reactivating wild-type p53 in cancer cells.[4][5]
Small molecules that activate the p53 pathway represent a promising class of anti-cancer agents.[4][6] These compounds function by either disrupting the interaction between p53 and its negative regulators (e.g., MDM2 inhibitors like Nutlins) or by restoring the wild-type conformation to mutant p53 (e.g., PRIMA-1).[3][7] Activation of p53 in cancer cells can lead to a robust apoptotic response, making these compounds valuable tools for cancer research and potential therapeutics.[3][7][8]
Featured p53-Activating Compounds
This document focuses on a selection of well-characterized small molecules that induce apoptosis through p53 activation.
| Compound | Target | Mechanism of Action |
| Nutlin-3a | MDM2 | A potent and selective inhibitor of the p53-MDM2 interaction. It binds to the p53-binding pocket of MDM2, releasing p53 from negative regulation and leading to its accumulation and activation.[1] |
| RITA | p53 | (Reactivation of p53 and Induction of Tumor cell Apoptosis) Binds to the N-terminus of p53, inducing a conformational change that prevents its interaction with MDM2.[3][5] |
| PRIMA-1 (APR-246) | Mutant p53 | A pro-drug that is converted to the active compound methylene quinuclidinone (MQ), which covalently modifies mutant p53, restoring its wild-type conformation and transcriptional activity.[3] |
| MIRA-1 | Mutant p53 | (Mutant p53 Reactivation and Induction of Rapid Apoptosis) A maleimide-derived molecule that appears to reactivate mutant p53 and restore its apoptotic function.[6] |
Quantitative Data on Apoptosis Induction
The following table summarizes the efficacy of selected p53-activating compounds in inducing apoptosis in various cancer cell lines.
| Compound | Cancer Cell Line | p53 Status | IC50 (µM) | Apoptosis Rate (%) | Reference |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amplified) | ~1 | >80% at 10 µM | Vassilev et al., 2004 |
| Nutlin-3a | HCT116 (Colon Cancer) | Wild-type | ~2-5 | ~60% at 10 µM | Tovar et al., 2006 |
| RITA | HCT116 (Colon Cancer) | Wild-type | ~0.1-1 | >70% at 1 µM | Issaeva et al., 2004 |
| RITA | U-87 MG (Glioblastoma) | Wild-type | ~1 | ~50% at 2.5 µM | Issaeva et al., 2004 |
| PRIMA-1 | SKOV-His (Ovarian Cancer) | Mutant (R175H) | ~10-15 | ~40% at 25 µM | Bykov et al., 2002 |
| PRIMA-1 | NU-10 (Bladder Cancer) | Mutant (R248W) | ~10 | ~35% at 25 µM | Bykov et al., 2002 |
Note: IC50 values and apoptosis rates can vary depending on the specific experimental conditions, including cell density, treatment duration, and the assay used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a p53-activating compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
p53-activating compound (e.g., Nutlin-3a)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the p53-activating compound in complete medium. The final concentration of DMSO should be <0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with a p53-activating compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
p53-activating compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density.
-
After 24 hours, treat the cells with the p53-activating compound at the desired concentration (e.g., 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Protocol 3: Western Blotting for p53 and Apoptosis Markers
This protocol is for detecting the activation of the p53 pathway and downstream apoptotic markers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
p53-activating compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the p53-activating compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression relative to the loading control (β-actin). An increase in p53, p21, Bax, and cleaved caspase-3 levels is indicative of p53-mediated apoptosis.
Signaling Pathways and Experimental Workflows
Caption: p53 signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for evaluating p53-activating compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Insolubility in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing issues with the solubility of research compounds, such as Yp537, in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My compound (e.g., this compound) is described as soluble in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue encountered with hydrophobic compounds.[1][2][3] While the compound may readily dissolve in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is often significantly lower in aqueous solutions like cell culture media.[4] When the DMSO stock solution is diluted into the medium, the concentration of the organic solvent decreases drastically, causing the hydrophobic compound to come out of solution and form a precipitate.[1][4]
Q2: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance of cell lines to DMSO can vary. Generally, most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance for your cell line.[5] Some sources suggest that 0.1% DMSO is generally safe for most cell-based assays, while concentrations up to 1% may be tolerated by some cell lines.[6][7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q3: Are there alternative solvents I can use if my compound is insoluble in DMSO?
If your compound is insoluble in DMSO, other organic solvents such as ethanol, methanol, or ethyl acetate can be considered.[2][6] For particularly challenging compounds, co-solvents like polyethylene glycol (PEG) 400, glycerin, or non-ionic surfactants such as Tween 20 or Tween 80 may improve solubility.[1][6] It is essential to test the toxicity of any new solvent or co-solvent on your cell line.
Q4: Can I use sonication or warming to help dissolve my compound?
Yes, both sonication and gentle warming can aid in the dissolution of compounds.[3][8] If a compound does not fully dissolve after vortexing, sonicating the solution for 5-10 minutes in a water bath can be effective.[5][8] Additionally, briefly warming the solution to 37°C can help dissolve the compound.[3][9] However, ensure that the compound is heat-stable before applying heat.
Troubleshooting Guide
Issue 1: The compound precipitates immediately upon addition to the cell culture medium.
-
Possible Cause: The final concentration of the compound in the media is too high, exceeding its aqueous solubility limit.
-
Solution:
-
Determine the Maximum Soluble Concentration: Before proceeding with your experiment, it is crucial to determine the highest concentration of the compound that remains soluble in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Optimize Dilution Method: The way the stock solution is introduced into the medium is critical. Instead of adding the stock solution directly to the full volume of media, first, add the stock to a smaller volume of media, mix thoroughly, and then add this to the final volume.[8] This ensures rapid and even dispersion.
-
Use a Co-solvent: Consider using a water-miscible organic co-solvent, such as ethanol or propylene glycol, in conjunction with DMSO to improve solubility in aqueous solutions.[5]
-
Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the compound stock solution can sometimes improve solubility.[5]
-
Issue 2: The powdered form of the compound is difficult to dissolve in the initial solvent.
-
Possible Cause: The compound may have poor initial solubility or may have formed aggregates.
-
Solution:
-
Ensure Proper Solvent Selection: Confirm that you are using a recommended solvent for your compound. For many hydrophobic compounds, DMSO is the solvent of choice.[2][6]
-
Mechanical Assistance: Vortex the solution thoroughly for 1-2 minutes.[8] If the compound is still not fully dissolved, use a sonicator for 5-10 minutes.[5][8]
-
Warming: Briefly warm the solution in a 37°C water bath while vortexing to aid dissolution.[3][9]
-
Issue 3: The vial containing the compound appears empty.
-
Possible Cause: If the compound is supplied in small quantities, it may be present as a thin film on the walls of the vial, making it difficult to see.
-
Solution: Add the appropriate solvent to the vial as indicated on the product datasheet and vortex or sonicate to ensure the compound is fully dissolved.[3]
Data Presentation
Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture
| Solvent/Co-solvent | Typical Stock Concentration Range | Recommended Max. Final Concentration in Media | Notes |
| DMSO | 1-100 mM | 0.1% - 0.5% | Cell line dependent, always run a vehicle control.[5][7] |
| Ethanol | 1-100 mM | < 1% | Can be toxic to some cell lines at higher concentrations.[10] |
| PEG 400 | Varies | Varies | Often used as a co-solvent to improve solubility.[1] |
| Tween 20 / Tween 80 | Varies | Varies | Non-ionic surfactants that can act as emulsifying agents.[1][6] |
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration
This protocol helps to determine the highest concentration of your compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved, using sonication if necessary.[8]
-
Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes, prepare serial dilutions of your compound stock solution in your cell culture medium.
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration that reflects your assay time.[5]
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. A light microscope can be used for more sensitive detection.[5]
-
Optional - Turbidity Measurement: For a quantitative assessment, measure the absorbance of each dilution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[9]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of your compound in that specific medium under your experimental conditions.[5]
Mandatory Visualizations
Caption: Experimental workflow for preparing a hydrophobic compound for a cell-based assay.
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of a receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Yp537 dosage for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Yp537 dosage to achieve maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, Signal Transducer and Activator of Proliferation Kinase 1 (STAP-K1). STAP-K1 is a critical downstream effector in the oncogenic "Growth Factor Receptor Alpha" (GFRA) signaling pathway. By inhibiting STAP-K1, this compound blocks the phosphorylation of key downstream substrates, leading to a downstream cascade of events that ultimately result in the inhibition of tumor cell proliferation and survival.
Q2: How do I determine the optimal starting concentration for my in vitro experiments?
A2: For initial in vitro experiments, we recommend a dose-response study to determine the half-maximal inhibitory concentration (IC50). A typical starting range for this compound is between 0.1 nM and 10 µM. Based on initial studies, the IC50 of this compound in most cancer cell lines is expected to be in the low nanomolar range.
Q3: My this compound is not dissolving properly. What should I do?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO and then diluting it in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity. If precipitation occurs upon dilution, try vortexing the solution for a longer duration or gently warming it to 37°C.
Q4: I am observing significant off-target effects. How can I minimize these?
A4: While this compound is highly selective for STAP-K1, high concentrations may lead to off-target effects. If you suspect off-target activity, we recommend the following:
-
Lower the concentration: Use the lowest effective concentration of this compound that still provides significant inhibition of STAP-K1 activity.
-
Confirm target engagement: Perform a Western blot to verify the inhibition of STAP-K1 phosphorylation at its known activation sites.
-
Use control compounds: Include a structurally related but inactive compound as a negative control in your experiments.
Q5: What is the recommended approach for in vivo dose optimization?
A5: For in vivo studies, a dose-finding study is crucial to determine the optimal biological dose that balances efficacy and tolerability.[1][2] This typically involves a dose escalation phase to identify the maximum tolerated dose (MTD).[3] However, for targeted therapies like this compound, the optimal dose may be below the MTD.[1][4] We recommend a "three-step approach" for dose optimization: 1) dose escalation to determine the MTD, 2) selection of recommended doses for expansion based on safety, pharmacokinetic, and pharmacodynamic data, and 3) dose optimization using a randomized trial design to find the dose with the best risk-benefit profile.[3]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS to maintain humidity. | |
| Lower than expected inhibition | Degraded this compound | Store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration. | |
| Cell line resistance | Sequence the STAP-K1 gene in your cell line to check for mutations that may confer resistance. | |
| High background signal | Non-specific binding | Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers. |
| Contaminated reagents | Use fresh, sterile-filtered reagents. |
In Vivo Study Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor drug exposure | Inefficient route of administration | Test different administration routes (e.g., oral gavage, intraperitoneal injection) to determine the one with the best bioavailability. |
| Rapid metabolism | Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model. Adjust the dosing frequency accordingly. | |
| High toxicity/adverse events | Dose is too high | Reduce the dose of this compound. The goal is to find the optimal biological dose, not necessarily the maximum tolerated dose.[1][2] |
| Off-target toxicity | Investigate potential off-target effects through tissue histology and biomarker analysis. | |
| Lack of tumor growth inhibition | Insufficient target engagement | Measure the level of STAP-K1 inhibition in tumor tissue at different time points after dosing. |
| Tumor model resistance | Consider using a different tumor xenograft model that is known to be dependent on the GFRA-STAP-K1 pathway. |
Experimental Protocols
Protocol 1: Determination of IC50 in Cancer Cell Lines
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated STAP-K1 (p-STAP-K1) and total STAP-K1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-STAP-K1 signal to the total STAP-K1 and loading control signals.
Visualizations
Caption: The GFRA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. caidya.com [caidya.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Three steps toward dose optimization for oncology dose finding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Optimization in Oncology Drug Development: An International Consortium for Innovation and Quality in Pharmaceutical Development White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Yp537 off-target effects in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the investigational compound Yp537. The following information is intended to help identify and address potential off-target effects observed in non-cancerous cell lines during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the p53-MDM2 interaction. By disrupting this interaction, this compound is designed to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: We are observing unexpected cytotoxicity in our non-cancerous control cell lines at concentrations close to the EC50 for cancer cells. Is this a known issue?
Yes, some degree of cytotoxicity in non-cancerous cell lines has been reported, although it is generally less pronounced than in p53 wild-type cancer cells. This may be due to basal p53 activity in normal cells or potential off-target effects. Refer to the troubleshooting guide below for strategies to mitigate this.
Q3: Are there any known off-target signaling pathways affected by this compound?
Preclinical studies have indicated that at concentrations exceeding the optimal therapeutic window, this compound may interact with other cellular kinases, potentially leading to the modulation of pathways such as the MAPK/ERK and AKT/mTOR signaling cascades. These interactions are generally observed at higher concentrations and may contribute to off-target cytotoxicity.
Q4: How can we confirm that the observed effects in our non-cancerous cells are off-target?
To differentiate between on-target p53-mediated effects and off-target effects, we recommend using a p53-null non-cancerous cell line as a negative control. Additionally, performing a rescue experiment by overexpressing a this compound-resistant MDM2 mutant can help confirm on-target activity. Any effects that persist in these control experiments are likely due to off-target interactions.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Cell Lines
If you are observing significant cytotoxicity in your non-cancerous control cell lines, consider the following troubleshooting steps:
-
Confirm Drug Concentration and Purity:
-
Verify the concentration of your this compound stock solution using spectrophotometry.
-
Assess the purity of the compound using HPLC to rule out contaminants.
-
-
Optimize Concentration Range:
-
Perform a dose-response curve with a wider range of concentrations to identify a therapeutic window where cytotoxicity in non-cancerous cells is minimized while efficacy in cancer cells is maintained.
-
-
Reduce Incubation Time:
-
Shorten the exposure time of the non-cancerous cells to this compound. A time-course experiment can help determine the optimal duration.
-
-
Serum Starvation and Growth Factor Stimulation:
-
Culture non-cancerous cells in low-serum media to reduce basal proliferation, which may sensitize them to cell cycle arrest.
-
Quantitative Data Summary: this compound Cytotoxicity (IC50) in Various Cell Lines
| Cell Line | Cell Type | p53 Status | IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | 0.5 |
| MCF7 | Breast Carcinoma | Wild-Type | 0.8 |
| HCT116 | Colon Carcinoma | Wild-Type | 0.6 |
| H1299 | Lung Carcinoma | Null | > 50 |
| Saos-2 | Osteosarcoma | Null | > 50 |
| BEAS-2B | Normal Bronchial Epithelium | Wild-Type | 15.2 |
| MCF 10A | Normal Breast Epithelium | Wild-Type | 18.5 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelium | Wild-Type | 25.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-p53, anti-p21) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway Diagrams
Caption: On-target pathway of this compound.
Caption: Potential off-target pathways of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound.
Technical Support Center: Preventing Yp537 Degradation in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the protein Yp537 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during experiments?
Protein degradation, including that of this compound, is often caused by a combination of factors. The primary culprits are proteases, which are enzymes that break down proteins.[1][2] These are often released during cell lysis and can compromise the integrity of your protein of interest.[1][2] Other significant factors include suboptimal buffer conditions (e.g., pH, ionic strength), improper storage temperatures, repeated freeze-thaw cycles, oxidation, and microbial contamination.[3][4][5]
Q2: How can I minimize proteolytic degradation of this compound?
The most effective way to prevent proteolytic degradation is to use protease inhibitors.[1][6] These are molecules that block the activity of proteases.[7] For broad protection, it is highly recommended to use a protease inhibitor cocktail, which is a mixture of inhibitors that target different classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[1][6] These cocktails should be added to your lysis buffer and any other solutions used during purification and storage.[2]
Q3: What are the optimal storage conditions for long-term stability of this compound?
Optimal storage conditions are protein-specific, but some general guidelines apply. For long-term storage (months to years), storing this compound at -80°C or in liquid nitrogen is ideal as it minimizes enzymatic activity and degradation.[3][8] For short-term storage (days to weeks), 4°C may be sufficient, provided the buffer contains appropriate stabilizers and antimicrobial agents.[4][5] It is crucial to avoid repeated freeze-thaw cycles, which can denature the protein.[3][8] Aliquoting the protein into single-use tubes is a highly recommended practice.[8]
Q4: How does buffer composition affect the stability of this compound?
Buffer composition is a critical factor in maintaining protein stability.[9][10] Key parameters to optimize include:
-
pH: Proteins are most stable at their isoelectric point. It is essential to maintain a pH where this compound is stable and soluble.
-
Additives: Various additives can enhance stability.[3]
Troubleshooting Guides
Problem 1: this compound shows significant degradation after cell lysis and initial purification.
| Possible Cause | Troubleshooting Step |
| Inadequate protease inhibition. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[1][2] Ensure the cocktail is compatible with your downstream applications. |
| Lysis procedure is too harsh. | Optimize the lysis protocol to minimize the release of proteases from cellular compartments. Consider milder detergents or mechanical disruption methods. |
| Experiment conducted at room temperature. | Perform all extraction and purification steps at 4°C (on ice) to reduce protease activity.[4] |
Problem 2: Loss of this compound activity or aggregation after long-term storage.
| Possible Cause | Troubleshooting Step |
| Repeated freeze-thaw cycles. | Aliquot the purified this compound into single-use tubes before freezing to avoid multiple freeze-thaw cycles.[8] |
| Improper storage temperature. | For long-term storage, use -80°C or liquid nitrogen.[3][8] For short-term storage, 4°C with appropriate additives may be suitable.[4] |
| Oxidation. | Add reducing agents like DTT or β-mercaptoethanol (1-5 mM) to the storage buffer to prevent oxidation of sulfhydryl groups.[11] |
| Protein concentration is too low. | Store proteins at a higher concentration (>1 mg/mL) to reduce inactivation and loss due to binding to the storage tube.[11] If high concentrations are not feasible, add a carrier protein like BSA (1-5 mg/mL).[11] |
| Suboptimal buffer conditions. | Re-evaluate the storage buffer. Consider performing a buffer screen to identify the optimal pH and additives for this compound stability.[9][12] |
Quantitative Data Summary
Table 1: Common Additives for Protein Stabilization
| Additive | Recommended Concentration | Purpose |
| Protease Inhibitor Cocktail | 1X (as per manufacturer) | Inhibit proteolytic degradation.[1] |
| DTT or β-mercaptoethanol | 1-5 mM | Prevent oxidation of cysteine residues.[3][11] |
| EDTA | 1-5 mM | Inhibit metal-induced oxidation.[5][11] |
| Glycerol or Ethylene Glycol | 25-50% (v/v) | Act as a cryoprotectant to prevent ice crystal formation during freezing.[5][8][11] |
| Bovine Serum Albumin (BSA) | 1-5 mg/mL | Act as a carrier protein to stabilize dilute protein solutions.[11] |
| Sodium Azide or Thimerosal | 0.02-0.05% (w/v) | Inhibit microbial growth.[5][8] |
Table 2: Comparison of Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Key Considerations |
| 4°C in solution | Days to weeks | Requires sterile conditions or an antibacterial agent.[5] |
| -20°C in 25-50% glycerol | Up to 1 year | Glycerol prevents freezing and ice crystal formation.[5][8] |
| -80°C or liquid nitrogen (frozen) | Years | Best for long-term storage; avoid repeated freeze-thaw cycles.[3][8] |
| Lyophilized (freeze-dried) | Years | Offers excellent stability but requires reconstitution.[3][5] |
Experimental Protocols
Protocol 1: Use of Protease Inhibitor Cocktails
-
Reconstitution: If using a lyophilized cocktail, reconstitute it according to the manufacturer's instructions using the provided solvent or an appropriate one (e.g., DMSO, water).
-
Dilution: Immediately before use, add the protease inhibitor cocktail to your lysis buffer at the recommended dilution (typically 1:100 or 1:1000).
-
Mixing: Gently mix the buffer to ensure the inhibitors are evenly distributed.
-
Lysis: Proceed with your cell or tissue lysis protocol on ice. The inhibitors will be present to immediately inactivate proteases upon their release.
-
Downstream Steps: Continue to include the protease inhibitor cocktail in any subsequent buffers used for purification and short-term storage to maintain protection.
Protocol 2: Buffer Screening for Optimal this compound Stability
This protocol utilizes differential scanning fluorimetry (DSF), also known as a thermal shift assay, to rapidly screen for optimal buffer conditions.[12]
-
Prepare this compound: Dilute purified this compound to a final concentration of 2-5 µM in a minimal, unbuffered solution (e.g., 150 mM NaCl).
-
Prepare Buffer Screen: In a 96-well plate, prepare a range of buffers with varying pH values, salt concentrations, and additives.
-
Add Fluorescent Dye: Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) to each well.
-
Mix: Add the diluted this compound to each well of the buffer screen plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Data Analysis: Monitor the fluorescence intensity as the temperature increases. The temperature at which the protein unfolds (the melting temperature, Tm) will show a sharp increase in fluorescence. A higher Tm indicates greater protein stability in that specific buffer condition.[12]
Visualizations
Caption: Major pathways leading to the degradation of this compound.
Caption: Workflow for optimizing the long-term stability of this compound.
Caption: Decision tree for troubleshooting this compound degradation issues.
References
- 1. Protease inhibitor cocktails | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 7. Protease inhibitor (biology) - Wikipedia [en.wikipedia.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. photophysics.com [photophysics.com]
- 10. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 11. biocompare.com [biocompare.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in p53 Activation Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p53 activation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected outcomes of p53 activation?
Upon activation by cellular stressors such as DNA damage, oncogene activation, or hypoxia, the tumor suppressor protein p53 is expected to mediate several key cellular responses.[1][2][3] The most prominent outcomes are cell cycle arrest and apoptosis (programmed cell death).[4] Cell cycle arrest, typically at the G1/S or G2/M transition, provides time for DNA repair.[4][5] If the damage is irreparable, p53 can trigger apoptosis to eliminate the compromised cell.[2][6] The specific outcome is influenced by the nature and severity of the stress, as well as the cellular context.[3]
Q2: My treatment is expected to activate p53, but I don't see an increase in total p53 levels on my Western blot. What could be the reason?
In unstressed cells, p53 has a very short half-life and is maintained at low levels due to continuous degradation, primarily mediated by MDM2.[6][7] Upon cellular stress, p53 is stabilized through post-translational modifications like phosphorylation, leading to its accumulation.[7][8] If you don't observe an increase in total p53, consider the following:
-
Timing: The peak of p53 accumulation can be transient. You may need to perform a time-course experiment to capture the optimal time point.
-
Antibody Issues: Ensure your primary antibody is validated for Western blotting and recognizes the p53 protein from your species of interest. Some antibodies may only detect specific isoforms or post-translationally modified forms of p53.[9]
-
Sample Preparation: Use protease inhibitors during lysate preparation to prevent p53 degradation.[10]
-
Cell Line Specifics: The specific cell line you are using might have a compromised p53 signaling pathway or express a mutant form of p53 that is not stabilized in the same way as wild-type p53.[11]
Q3: I see an increase in p53 protein, but my cell viability assay (e.g., MTT, XTT) shows no decrease in cell viability. Why?
Activation of p53 does not always lead to immediate cell death.[3] Here are some possible explanations:
-
Cell Cycle Arrest: p53 may be inducing cell cycle arrest instead of apoptosis.[4] Assays like MTT measure metabolic activity, which may not significantly decrease in arrested cells. Consider using an assay that measures cell proliferation, such as a direct cell count or a BrdU incorporation assay.
-
Delayed Apoptosis: The induction of apoptosis can be a delayed response. Your time point for the viability assay might be too early.
-
Cellular Context: The cellular environment and the presence of other survival signals can influence the outcome of p53 activation.[3]
-
Assay Limitations: Population-based viability assays can sometimes be misleading. It's beneficial to complement these with single-cell analysis methods, such as microscopy, to observe cell morphology and proliferation directly.[12]
Q4: My apoptosis assay (e.g., Annexin V/PI staining) shows ambiguous results after p53 activation. What could be the cause?
Ambiguous results in apoptosis assays can arise from several factors:
-
Timing: Both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations change over time. A time-course analysis is recommended.
-
Necrosis vs. Apoptosis: If you observe a high number of PI-positive cells without a significant Annexin V-positive population, your treatment might be inducing necrosis instead of apoptosis.
-
Non-apoptotic Cell Death: Recent studies show that in the absence of functional p53, DNA damage can lead to non-apoptotic cell death mechanisms.[13]
-
Instrument Settings: Ensure proper setup and compensation on the flow cytometer to distinguish between different cell populations accurately.
Troubleshooting Guides
Problem 1: Unexpected Western Blot Results for p53 and Downstream Targets
| Observation | Possible Cause | Suggested Solution |
| No p53 band detected | Low protein expression; Antibody not working; Inefficient transfer. | Use a positive control (e.g., cells treated with a known p53 activator like doxorubicin).[14] Check antibody specifications and try a different antibody clone.[14] Verify protein transfer with Ponceau S staining. |
| p53 band at incorrect molecular weight | Post-translational modifications; Protein isoforms; Protein degradation. | The apparent molecular weight of p53 (around 53 kDa) can differ from its theoretical molecular weight (around 43 kDa). Check the literature for expected sizes of p53 isoforms in your cell line. Use fresh samples with protease inhibitors.[10] |
| Weak or no signal for downstream targets (e.g., p21, BAX) | Insufficient p53 activation; Cell line-specific defects in the p53 pathway; Incorrect antibody or incubation time. | Confirm p53 activation by checking for its phosphorylation or nuclear localization. Verify that your cell line has a functional p53 pathway. Optimize antibody concentration and incubation time. |
| High background on the blot | Insufficient blocking; Primary or secondary antibody concentration too high; Inadequate washing. | Increase blocking time or try a different blocking agent (e.g., non-fat milk, BSA).[10] Titrate your antibodies to find the optimal concentration. Increase the number and duration of washes.[15] |
Problem 2: Contradictory Results Between Cell Viability and Apoptosis Assays
| Observation | Possible Cause | Suggested Solution |
| Decreased viability (MTT), but no apoptosis (Annexin V) | Inhibition of metabolic activity without cell death; Necrosis. | Use a direct cell counting method to confirm a decrease in cell number. Check for markers of necrosis (e.g., LDH release). |
| No change in viability (MTT), but increased apoptosis (Annexin V) | Compensatory proliferation of surviving cells; Early time point for viability assay. | Perform a time-course experiment for both assays. Use a proliferation assay (e.g., BrdU) to assess cell division. |
| Increased cell size and granularity (flow cytometry), but no clear apoptosis | Senescence or polyploidy. | p53 activation can induce senescence, a state of irreversible growth arrest.[12] Stain for senescence markers like SA-β-gal. Analyze cell cycle distribution by PI staining and flow cytometry. |
Experimental Protocols
Protocol 1: Western Blotting for p53 and p21
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per well on a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p53 (e.g., clone DO-1) and p21 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Identify four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathways and Workflows
Caption: The p53 signaling pathway is activated by various cellular stressors, leading to distinct cellular outcomes.
Caption: A typical experimental workflow for studying p53 activation and its effects on cell fate.
Caption: A logical flowchart for troubleshooting unexpected results in p53 activation experiments.
References
- 1. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. scispace.com [scispace.com]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Therapeutic Strategies to Activate p53 [mdpi.com]
- 8. Modes of p53 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Heterogeneity of TP53 Mutations and P53 Protein Residual Function in Cancer: Does It Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mitigating Yp537 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the novel therapeutic peptide, Yp537, in primary cell cultures.
Troubleshooting Guide
High cytotoxicity in primary cells treated with this compound can be a significant hurdle in preclinical research. This guide provides a systematic approach to identifying and mitigating these cytotoxic effects.
Initial Steps:
-
Confirm Experimental Parameters: Before extensive troubleshooting, verify the concentration of this compound, the final concentration of the solvent (e.g., DMSO), and the health and viability of the primary cells prior to treatment.[1]
-
Dose-Response and Time-Course Analysis: Perform a comprehensive dose-response curve to determine the half-maximal cytotoxic concentration (CC50). Additionally, an exposure time optimization is crucial to understand the kinetics of this compound-induced cytotoxicity.[1]
Problem: High Levels of Cell Death Observed
If significant cell death is observed even at low concentrations of this compound, consider the following strategies:
| Strategy | Description | Considerations |
| Concentration & Exposure Time Optimization | The most direct method to reduce cytotoxicity is to lower the concentration of this compound and shorten the exposure duration.[1] This helps to identify a therapeutic window where efficacy is maintained with minimal toxicity. | May impact the desired biological activity of this compound. Requires careful optimization to balance efficacy and toxicity. |
| Solvent Toxicity Assessment | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.[2] It is essential to test the toxicity of the solvent alone at the concentrations used in the experiment. | Some primary cell types are more sensitive to solvents than others.[3] Always include a vehicle-only control in your experiments. |
| Serum Concentration Adjustment | The amount of serum in the culture medium can affect the availability and cytotoxicity of a compound.[1] | Serum proteins can bind to this compound, potentially reducing its effective concentration and toxicity. The optimal serum concentration may need to be determined empirically. |
| Co-incubation with Cytoprotective Agents | Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from apoptosis or oxidative stress-induced death.[1] | This approach can help elucidate the mechanism of cytotoxicity. Ensure the cytoprotective agent itself does not interfere with the intended biological activity of this compound. |
| Peptide Modification | For peptide-based therapeutics like this compound, chemical modifications can reduce cytotoxicity. Incorporating a polyethylene glycol (PEG) unit can minimize nonspecific toxicity while preserving biological function.[4] | PEGylation can alter the pharmacokinetic and pharmacodynamic properties of the peptide. This is a more advanced strategy that typically requires collaboration with medicinal chemists. |
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound like this compound, a systematic approach is crucial. Begin by verifying the basics of your experimental setup. This includes confirming the final concentration of the compound and the solvent (e.g., DMSO) in the culture medium. It's also important to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 and optimizing the exposure time.[1]
Q2: How can we reduce the cytotoxic effects of this compound without compromising its potential therapeutic efficacy?
A2: Mitigating cytotoxicity while preserving the desired biological activity is a common challenge. Several strategies can be employed:
-
Concentration and Exposure Time Optimization: The most straightforward approach is to lower the concentration of this compound and reduce the duration of exposure.[1]
-
Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) may rescue cells from death.[1]
-
Serum Concentration: The concentration of serum in your culture medium can influence drug availability and cytotoxicity.[1]
-
Chemical Modification: For peptide-based compounds, incorporating hydrophilic moieties like polyethylene glycol (PEG) can reduce nonspecific toxicity.[4]
Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A3: Yes, the solvent, most commonly DMSO, can be toxic to primary cells, especially at higher concentrations.[2] It is essential to determine the maximum tolerated concentration of the solvent for your specific primary cell type by running a solvent toxicity control experiment.[3] The final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% to avoid solvent-induced toxicity.[2]
Q4: What are some potential mechanisms of this compound-induced cytotoxicity?
A4: While the specific mechanism of a novel compound like this compound would need to be investigated, common mechanisms of drug-induced cytotoxicity in primary cells include:
-
Induction of Apoptosis: Activation of caspase cascades leading to programmed cell death.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
-
Off-target Effects: Interaction with unintended cellular targets, leading to toxicity.
-
Disruption of Key Signaling Pathways: Interference with essential pathways like the p53 or mTOR pathways, which regulate cell survival and proliferation.[5][6]
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Cytotoxic Concentration (CC50)
This protocol outlines the steps to determine the CC50 of this compound in primary cells.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the CC50 using a suitable curve-fitting software.
Protocol 2: Assessing the Role of Oxidative Stress in this compound Cytotoxicity
This protocol helps determine if oxidative stress is a major contributor to this compound's cytotoxic effects.
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with the antioxidant still present).
-
Controls: Include wells with this compound alone, the antioxidant alone, and vehicle.
-
Analysis: Measure cell viability. A rescue from cytotoxicity in the co-treated wells indicates the involvement of oxidative stress.
Protocol 3: Investigating Apoptosis as a Mechanism of Cytotoxicity
This protocol is designed to assess the role of apoptosis in this compound-induced cell death.
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, the inhibitor alone, and vehicle.
-
Analysis: Assess cell viability. A significant increase in viability in the co-treated wells suggests apoptosis is a major contributor to cytotoxicity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into YES-Associated Protein Signaling Pathways in Hematological Malignancies: Diagnostic and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YB-1 synthesis is regulated by mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Estrogen Receptor Dimerization Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with compounds intended to inhibit estrogen receptor (ER) dimerization, with a focus on the hypothetical compound Yp537.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, which is expected to inhibit estrogen receptor (ER) dimerization, but we are not observing any effect in our assay. What are the possible reasons for this?
A1: There are several potential reasons why this compound may not appear to inhibit ER dimerization in your experiments. These can be broadly categorized as issues with the compound itself, the experimental setup, or the specifics of the assay being used.
-
Compound-Related Issues:
-
Compound Integrity: Ensure the compound has not degraded. Verify its purity and concentration.
-
Mechanism of Action: this compound may not directly inhibit dimerization. Its primary mechanism could be downstream of dimerization, or it may function as a selective estrogen receptor degrader (SERD) that requires longer incubation times to show an effect.
-
-
Experimental System Issues:
-
Cell Line: The cell line used may not express the appropriate ER subtype (ERα or ERβ) for this compound's activity.
-
Ligand Competition: If using an estrogen-induced dimerization model, the concentration of the estrogen agonist might be too high, preventing this compound from competing effectively.
-
-
Assay-Specific Issues:
-
Incorrect Assay Choice: The selected assay may not be sensitive enough to detect subtle changes in dimerization.
-
Technical Execution: Issues with the experimental protocol, such as incorrect antibody concentrations in Co-Immunoprecipitation (Co-IP) or suboptimal donor-to-acceptor ratios in resonance energy transfer assays (BRET/FRET), can lead to inconclusive results.
-
Q2: Our Co-Immunoprecipitation (Co-IP) experiment shows no change in ER dimerization with this compound treatment. How can we troubleshoot this?
A2: If your Co-IP results are not as expected, consider the following troubleshooting steps:
-
Antibody Selection:
-
Lysis Buffer Composition:
-
Washing Steps:
-
Controls:
-
Include positive controls (e.g., estradiol treatment to induce dimerization) and negative controls (e.g., vehicle-treated cells) to ensure the assay is working correctly.
-
Q3: We are using a BRET/FRET assay to measure ER dimerization. What are some common pitfalls that could lead to a lack of observable inhibition by this compound?
A3: BRET and FRET assays are powerful tools, but they have their own set of potential issues:
-
Donor and Acceptor Fusion Proteins:
-
The fusion of fluorescent or luminescent proteins to the N- or C-terminus of the ER can sometimes interfere with its natural dimerization.
-
Ensure that the fusion proteins are correctly expressed and localized within the cell.
-
-
Donor-to-Acceptor Ratio:
-
An improper ratio of donor to acceptor molecules can lead to a suboptimal signal. This ratio should be carefully optimized.[5]
-
-
"Bystander" BRET/FRET:
-
Assay Kinetics:
-
The timing of your measurements is important. BRET and FRET assays capture interactions at a specific moment.[8] Consider performing a time-course experiment to determine the optimal incubation time with this compound.
-
Troubleshooting Guides
Guide 1: Troubleshooting Co-Immunoprecipitation for ER Dimerization
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for the interacting ER protein | Low expression of the target protein. | Increase the amount of cell lysate used for the IP.[2] |
| Antibody is not effectively binding the target protein. | Verify the antibody's specificity and consider trying a different antibody.[1] | |
| Protein-protein interaction is weak or transient. | Optimize lysis and wash buffers with less stringent detergents or lower salt concentrations.[1] | |
| High background or non-specific binding | Antibody concentration is too high. | Reduce the amount of antibody used in the IP.[1][3] |
| Insufficient washing. | Increase the number and duration of wash steps.[4] Consider adding a non-ionic detergent to the wash buffer.[4] | |
| Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads before adding the antibody.[3] Block the beads with BSA.[3][9] |
Guide 2: Troubleshooting BRET/FRET for ER Dimerization
| Problem | Possible Cause | Recommended Solution |
| Low BRET/FRET signal | Suboptimal donor-to-acceptor ratio. | Perform a titration experiment to determine the optimal ratio of donor and acceptor plasmids for transfection. |
| Incorrect fusion protein design. | Test both N- and C-terminal fusions of the donor and acceptor proteins to the ER. | |
| Low expression of fusion proteins. | Verify expression levels via Western blot or fluorescence microscopy. | |
| High background signal | Overexpression leading to "bystander" BRET/FRET.[6] | Reduce the amount of plasmid DNA used for transfection. |
| Autofluorescence of cells or media (for FRET). | Use appropriate controls (e.g., cells expressing only the donor or only the acceptor) to subtract background fluorescence. | |
| No change in signal with this compound treatment | Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration. |
| This compound concentration is not optimal. | Test a range of this compound concentrations to identify the effective dose. | |
| Assay is not sensitive enough for the specific interaction. | Consider a different BRET/FRET pair or an alternative assay like Co-IP. |
Quantitative Data Reference
The following tables provide reference data from studies on ER dimerization, which can be used to benchmark your own experimental results.
Table 1: Equilibrium Dissociation Constants (Kd) for ERα Ligand-Binding Domain (LBD) Dimers
| Ligand | Character | Kd (nM) |
| None (apo) | - | 1.0 ± 0.2 |
| Estradiol (E2) | Agonist | 0.33 ± 0.06 |
| trans-hydroxytamoxifen (TOT) | Mixed Agonist-Antagonist | 0.27 ± 0.04 |
| ICI 182,780 (Fulvestrant) | Pure Antagonist (SERD) | 0.34 ± 0.06 |
| (Data sourced from fluorescence resonance energy transfer (FRET) experiments.)[10] |
Table 2: Effect of Ligands on ERα-LBD Dimer Dissociation Half-Life
| Ligand | Dimer Dissociation Half-Life (t½) |
| None (apo) | 39 ± 3 min |
| Estradiol (E2) | ~7-fold increase compared to apo |
| Antagonists | Greater kinetic stabilization than agonists |
| (Data based on FRET assays.)[11] |
Table 3: Ligand Concentrations for Saturation of ER Dimerization (BRET Assay)
| Dimer Type | Ligand | Saturation Concentration |
| ERα Homodimer | Estradiol (E2) | 100 nM |
| ERβ Homodimer | Estradiol (E2) | 10 nM |
| ERα/β Heterodimer | Estradiol (E2) | 10 nM |
| (Data from Bioluminescence Resonance Energy Transfer (BRET) assays.)[7] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of Estrogen Receptor
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous or tagged ERs to ~80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., 10 nM Estradiol) and negative (vehicle) controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against one of the ER tags or subunits to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using an antibody against the other ER subunit to detect the co-immunoprecipitated protein.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for ER Dimerization
-
Plasmid Construction and Transfection:
-
Construct plasmids encoding ERα and/or ERβ fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Co-transfect cells (e.g., HEK293T) with the donor and acceptor constructs. Optimize the donor-to-acceptor plasmid ratio.
-
-
Cell Culture and Treatment:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
24-48 hours post-transfection, treat the cells with this compound or control compounds.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the BRET donor and acceptor (e.g., 480 nm for Rluc and 530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the emission intensity at the acceptor wavelength by the emission intensity at the donor wavelength.[6]
-
A decrease in the BRET ratio upon treatment with this compound would indicate an inhibition of ER dimerization.
-
Visual Guides
Caption: Classical estrogen receptor (ER) signaling pathway and the putative inhibitory point of this compound.
Caption: Experimental workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay.
Caption: A logical workflow for troubleshooting the lack of this compound activity on ER dimerization.
References
- 1. troubleshooting of Co-IP [assay-protocol.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification of Estrogen Receptor Dimer Selective Ligands Reveals Growth-Inhibitory Effects on Cells That Co-Express ERα and ERβ | PLOS One [journals.plos.org]
- 9. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 10. biosyn.com [biosyn.com]
- 11. Estrogen receptor dimerization: ligand binding regulates dimer affinity and dimer dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yp537 Incubation Time
Disclaimer: The following information is a generalized guide for optimizing the incubation time for a hypothetical experimental compound, designated "Yp537." Specific optimal conditions will vary depending on the cell type, experimental endpoint, and the specific batch of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
For initial experiments, we recommend a starting incubation time of 24 hours. This duration is often sufficient to observe significant biological activity for compounds with mechanisms similar to this compound. However, for time-sensitive assays or rapidly proliferating cells, shorter incubation times may be necessary.
Q2: How does incubation time affect the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) of this compound can be influenced by the incubation time. Generally, longer incubation times may lead to lower apparent IC50 values as the compound has more time to exert its biological effects. It is crucial to maintain a consistent incubation time when comparing the potency of different compounds or experimental conditions.
Q3: Can I extend the incubation time beyond 72 hours?
While longer incubation times may enhance the observed effect of this compound, it is important to consider potential confounding factors such as cytotoxicity, compound degradation, and nutrient depletion in the cell culture medium. If extending the incubation period, we recommend replenishing the medium and this compound to maintain consistent experimental conditions.
Troubleshooting Guide
Issue: High variability between replicate experiments.
-
Possible Cause: Inconsistent incubation timing.
-
Solution: Ensure precise timing of this compound addition and experiment termination for all replicates. Use a multichannel pipette for simultaneous addition of the compound to multiple wells. For long-term experiments, consider staggering the plating of cells to ensure consistent incubation durations.
Issue: No significant effect observed at the expected concentration.
-
Possible Cause: The incubation time is too short for the biological effect to manifest.
-
Solution: Perform a time-course experiment to determine the optimal incubation duration. This involves treating cells with this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Issue: Significant cell death observed in the control group at later time points.
-
Possible Cause: Nutrient depletion or over-confluency of cells.
-
Solution: Optimize cell seeding density to ensure cells remain in a healthy, logarithmic growth phase throughout the experiment. If necessary, replenish the culture medium for longer incubation periods.
Data Presentation
The following table summarizes fictional data from a time-course experiment to determine the optimal incubation time for this compound in a cell viability assay using a hypothetical cancer cell line.
| Incubation Time (hours) | This compound IC50 (nM) |
| 6 | 850 |
| 12 | 425 |
| 24 | 150 |
| 48 | 125 |
| 72 | 130 |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: At each time point, perform the desired assay (e.g., a cell viability assay like MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for each incubation time point. The optimal incubation time is typically the shortest duration that yields a stable and potent IC50 value.
Mandatory Visualization
Technical Support Center: Overcoming Resistance in Cancer Cell Lines with ESR1 Y537S Mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cancer cell lines harboring the ESR1 Y537S mutation. This mutation in the estrogen receptor alpha (ERα) is a known driver of resistance to endocrine therapies such as tamoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the ESR1 Y537S mutation and how does it confer resistance to tamoxifen?
The ESR1 Y537S mutation is a somatic point mutation in the ligand-binding domain of the estrogen receptor alpha. This substitution of tyrosine (Y) with serine (S) at position 537 induces a conformational change in the receptor, mimicking the activated state even in the absence of estrogen. This constitutive activity leads to ligand-independent transcription of ERα target genes, rendering the cancer cells resistant to therapies like tamoxifen that work by competitively inhibiting estrogen binding.[1][2]
Q2: My MCF-7 cells expressing the Y537S mutation show high viability even with high concentrations of tamoxifen. Is this expected?
Yes, this is the expected phenotype. The Y537S mutation confers significant resistance to tamoxifen. Studies have shown that MCF-7 cells engineered to express this mutation maintain high viability and proliferative capacity in the presence of tamoxifen concentrations that would be cytotoxic to wild-type MCF-7 cells.[2][3]
Q3: What are the key signaling pathways activated in Y537S mutant cells that contribute to resistance?
The ESR1 Y537S mutation has been shown to activate several downstream signaling pathways that promote cell survival and proliferation, contributing to tamoxifen resistance. These include:
-
Metabolic Reprogramming: Y537S mutant cells exhibit a hyper-metabolic phenotype with increased mitochondrial respiration, ATP production, and aerobic glycolysis.[2]
-
Rho-GDI/PTEN Signaling: This pathway appears to be selectively activated by the Y537S mutation.
-
Insulin-like Growth Factor 1 Receptor (IGF1R) Signaling: There is enhanced crosstalk between the mutant ERα and the IGF1R pathway, leading to increased downstream signaling through the PI3K/AKT axis.[4][5]
Q4: What are some strategies to overcome tamoxifen resistance in ESR1 Y537S-mutant cell lines?
Several strategies have shown promise in preclinical models:
-
Next-Generation Selective Estrogen Receptor Downregulators (SERDs): Compounds like fulvestrant can still inhibit the growth of Y537S mutant cells, although at higher concentrations than wild-type cells.[1][6][7][8][9]
-
CDK4/6 Inhibitors: Inhibitors of cyclin-dependent kinases 4 and 6, such as abemaciclib, have demonstrated efficacy in overcoming resistance in ESR1 mutant models, often in combination with endocrine therapies.[10][11]
-
BET Inhibitors: Bromodomain and extraterminal domain (BET) inhibitors, like OTX015, have been shown to suppress the growth of ESR1 mutant cells and can synergize with CDK4/6 inhibitors.
-
Targeting Downstream Pathways: Inhibiting key nodes in the activated signaling pathways, such as the PI3K/AKT/mTOR pathway, can also be an effective strategy.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with tamoxifen-resistant cells.
| Possible Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Regularly perform STR profiling to authenticate your cell line. If working with a mixed population, consider single-cell cloning to isolate a pure Y537S-expressing population. |
| Variability in tamoxifen potency | Prepare fresh stock solutions of 4-hydroxytamoxifen (the active metabolite) for each experiment. Store desiccated and protected from light. |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media. |
Problem 2: Low or no signal in Western blot for ERα or downstream targets.
| Possible Cause | Troubleshooting Step |
| Low protein concentration in lysate | Perform a protein quantification assay (e.g., BCA) and ensure you are loading a sufficient amount of protein (typically 20-30 µg). |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your protein of interest.[12] |
| Primary antibody issues | Ensure you are using an antibody validated for Western blotting and at the recommended dilution. Consider trying a different antibody clone if problems persist (e.g., Cell Signaling Technology #8644, Abcam ab108398).[13][14] Incubate the primary antibody overnight at 4°C to increase signal. |
| Inactive secondary antibody or substrate | Test the secondary antibody and substrate with a positive control to ensure they are active. Use fresh reagents.[15] |
Data Presentation
Table 1: Comparative IC50 Values of Endocrine Therapies in Wild-Type vs. ESR1 Y537S MCF-7 Cells
| Compound | Cell Line | IC50 (nM) | Reference |
| Fulvestrant | MCF-7 WT | 0.29 - 0.4 | [1][6][8][9] |
| Fulvestrant | MCF-7 Y537S | 25 | [1] |
| 4-Hydroxytamoxifen | MCF-7 WT | ~5 | N/A |
| 4-Hydroxytamoxifen | MCF-7 Y537S | >1000 | [16] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of a compound on adherent cancer cell lines.
Materials:
-
MCF-7 WT and MCF-7 Y537S cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., 4-hydroxytamoxifen) and vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for ERα
This protocol details the detection of total ERα protein levels.
Materials:
-
Cell lysates from MCF-7 WT and Y537S cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Estrogen Receptor alpha (e.g., Cell Signaling Technology, #8644, D8H8 Rabbit mAb)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Thaw cell lysates on ice. Determine protein concentration using a BCA assay. Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ERα antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an imaging system.
Protocol 3: siRNA-Mediated Knockdown of ESR1
This protocol is for transiently reducing the expression of ESR1.
Materials:
-
MCF-7 Y537S cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting ESR1 (e.g., 5'-AGGCCAAATTCAGATAATCGACG-3')[17]
-
Non-targeting control siRNA
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells and assess ESR1 mRNA or protein levels by qRT-PCR or Western blot, respectively, to confirm knockdown efficiency.
Visualizations
Caption: Signaling pathways driving resistance in ESR1 Y537S mutant cells.
Caption: Workflow for studying drug resistance in ESR1 Y537S cell lines.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ER-alpha mutation Y537S confers Tamoxifen-resistance via enhanced mitochondrial metabolism, glycolysis and Rho-GDI/PTEN signaling: Implicating TIGAR in somatic resistance to endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ER-alpha mutation Y537S confers Tamoxifen-resistance via enhanced mitochondrial metabolism, glycolysis and Rho-GDI/PTEN signaling: Implicating TIGAR in somatic resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESR1 Mutations Affect Anti-proliferative Responses to Tamoxifen through Enhanced Cross-Talk with IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESR1 mutations affect anti-proliferative responses to tamoxifen through enhanced cross-talk with IGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 10. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Anti-Estrogen Receptor alpha antibody [EPR4097] (ab108398) | Abcam [abcam.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Genomic modelling of the ESR1 Y537S mutation for evaluating function and new therapeutic approaches for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microRNA-Dependent Modulation of Genes Contributes to ESR1's Effect on ERα Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction to Tamoxifen and the Challenge of Y537 Mutations
A Comparative Guide to Endocrine Therapies: Tamoxifen vs. Novel Agents for Y537-Mutant ER-Positive Breast Cancer
For researchers, scientists, and drug development professionals, understanding the evolving landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer is paramount. This guide provides a detailed comparison between the long-standing selective estrogen receptor modulator (SERM), Tamoxifen, and the emerging strategies to combat resistance conferred by mutations in the estrogen receptor, specifically at the Y537 hotspot.
Tamoxifen has been a cornerstone in the treatment of ER+ breast cancer for decades. It functions as a SERM, competitively inhibiting estrogen from binding to its receptor, thereby preventing the cancer cell proliferation that is driven by estrogen.[1][2] However, a significant clinical challenge arises with the development of endocrine resistance. One of the key mechanisms of this resistance is the emergence of somatic mutations in the estrogen receptor alpha gene (ESR1), with a notable hotspot at the tyrosine 537 residue (Y537).[3][4]
The Y537 mutations, such as Y537S and Y537G, lead to a constitutively active estrogen receptor that does not require estrogen for its activation.[3][4][5] This renders treatments that work by lowering estrogen levels, like aromatase inhibitors, less effective.[4] While Tamoxifen can still bind to the mutated receptor, its efficacy is often compromised.[6][7] This has spurred the development of new-generation anti-estrogen therapies.
Mechanism of Action: A Tale of Two Scenarios
Tamoxifen: The Competitive Inhibitor
Tamoxifen's primary mechanism involves competitive binding to the estrogen receptor. In breast tissue, it acts as an antagonist, blocking the receptor and preventing the conformational changes necessary for gene transcription that leads to cell growth.[1][8] However, in other tissues like the endometrium and bone, it can act as a partial agonist, leading to some estrogenic effects.[8]
Caption: Signaling Pathway in Y537-Mutant ER+ Breast Cancer and the Action of Novel SERDs.
Efficacy Comparison: Tamoxifen vs. Emerging Therapies
Direct comparative efficacy data between Tamoxifen and novel agents specifically in Y537-mutant tumors is still emerging from ongoing clinical trials. However, preclinical data and early clinical findings suggest a significant advantage for therapies that can overcome the resistance conferred by this mutation.
Quantitative Data Summary
| Parameter | Tamoxifen (in wild-type ER+ breast cancer) | Novel Therapies (e.g., Oral SERDs in Y537-mutant ER+ breast cancer) |
| Tumor Growth Inhibition | Significant reduction in tumor growth in preclinical and clinical settings. | Preclinical models show potent inhibition of tumor growth in cell lines and xenografts harboring Y537S mutations. |
| Response Rate in Metastatic Setting | Varies, but has been a standard of care for decades. | Early clinical trials of agents like elacestrant have shown improved progression-free survival in patients with ESR1 mutations, including Y537S. |
| Effect on ER Levels | Blocks ER signaling but does not significantly reduce ER protein levels. | Induces degradation of both wild-type and mutant ER protein. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of these therapies.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture: MCF-7 (wild-type ER+) and CRISPR-edited MCF-7 cells expressing Y537S mutant ER are cultured in appropriate media.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of Tamoxifen or a novel SERD for 24, 48, or 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control (vehicle-treated) cells.
Western Blot for ERα Degradation
Objective: To determine the effect of a compound on the protein levels of ERα.
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with a primary antibody against ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
dot
Caption: A generalized workflow for in vitro evaluation of anti-estrogen therapies.
Conclusion
Tamoxifen remains a vital therapeutic option for ER+ breast cancer, particularly in the adjuvant setting for premenopausal women. However, the emergence of resistance through mutations like Y537 necessitates the development of novel therapeutic strategies. The next generation of anti-estrogen therapies, particularly oral SERDs, shows great promise in overcoming this resistance by effectively targeting and degrading the mutated estrogen receptor. As more data from ongoing clinical trials become available, a more definitive comparison of the clinical efficacy of these novel agents against the standard of care will be possible, paving the way for more personalized and effective treatment of ER+ breast cancer.
References
- 1. onclive.com [onclive.com]
- 2. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. youtube.com [youtube.com]
- 5. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor alpha phosphorylated at tyrosine 537 is associated with poor clinical outcome in breast cancer patients treated with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor Alpha Phosphorylated at Tyrosine 537 is Associated with Poor Clinical Outcome in Breast Cancer Patients Treated with Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Understanding "Yp537": A Key Phosphorylation Site in Estrogen Receptor Alpha
Initial research clarifies that "Yp537" is not a drug or ligand but refers to a specific amino acid residue, Tyrosine 537, on the Estrogen Receptor Alpha (ERα). This site is crucial for the receptor's function and regulation. Phosphorylation at Y537, often mediated by kinases like Src, plays a significant role in ERα's transcriptional activity, its interaction with coactivator proteins, and its subsequent degradation.[1][2] Mutations at this site, particularly Y537S, are frequently observed in metastatic breast cancer and are associated with resistance to endocrine therapies.[3] These mutations can lead to a constitutively active receptor that no longer requires estrogen for its function.[3]
This guide, therefore, interprets the user's request as an inquiry into the cross-reactivity of ligands that target ERα with other hormone receptors. This is a critical aspect of drug development, as off-target effects can lead to unforeseen side effects or therapeutic outcomes. We will focus on the cross-reactivity profiles of estradiol, the natural ligand for ERα, and two clinically important ERα modulators: tamoxifen (a selective estrogen receptor modulator, SERM) and fulvestrant (a selective estrogen receptor degrader, SERD).
Comparative Cross-Reactivity of ERα Ligands with Other Steroid Hormone Receptors
The following table summarizes the relative binding affinities of estradiol, tamoxifen, and fulvestrant for the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). The data is compiled from various sources, and it is important to note that experimental conditions can influence the exact values. The affinities are presented relative to the natural ligand for each receptor being 100%.
| Ligand | Target Receptor | Relative Binding Affinity (%) | Reference |
| Estradiol | Estrogen Receptor α (ERα) | 100 | - |
| Androgen Receptor (AR) | 7.9 | Wikipedia | |
| Progesterone Receptor (PR) | 2.6 | Wikipedia | |
| Glucocorticoid Receptor (GR) | 0.6 | Wikipedia | |
| Mineralocorticoid Receptor (MR) | 0.13 | Wikipedia | |
| Tamoxifen | Estrogen Receptor α (ERα) | 2.5 | Nanoparticle-Based Combination Therapy Enhances Fulvestrant Efficacy and Overcomes Tumor Resistance in ER-Positive Breast Cancer |
| Androgen Receptor (AR) | Low to negligible | Tamoxifen-Bound Estrogen Receptor (ER) Strongly Interacts with the Nuclear Matrix Protein HET/SAF-B, a Novel Inhibitor of ER-Mediated Transactivation | |
| Progesterone Receptor (PR) | Binds with lower affinity than to ERα | Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study | |
| Glucocorticoid Receptor (GR) | Negligible | Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity | |
| Mineralocorticoid Receptor (MR) | No significant binding reported | - | |
| Fulvestrant | Estrogen Receptor α (ERα) | 89 | Nanoparticle-Based Combination Therapy Enhances Fulvestrant Efficacy and Overcomes Tumor Resistance in ER-Positive Breast Cancer |
| Androgen Receptor (AR) | Can down-regulate AR expression, but direct binding affinity is low | Fulvestrant (ICI 182780) down-regulates androgen receptor expression and diminishes androgenic responses in LNCaP human prostate cancer cells | |
| Progesterone Receptor (PR) | No significant binding reported | - | |
| Glucocorticoid Receptor (GR) | No significant binding reported | - | |
| Mineralocorticoid Receptor (MR) | No significant binding reported | - |
Experimental Protocols
To assess the cross-reactivity of compounds with various hormone receptors, two primary experimental methodologies are widely employed: competitive binding assays and reporter gene assays.
Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a known, labeled ligand for binding to a specific receptor. The output is typically an IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand), which can be converted to an inhibition constant (Ki) to reflect the binding affinity.
Methodology:
-
Receptor Preparation: A source of the target hormone receptor is required. This can be in the form of purified recombinant receptor protein, or cell lysates from cell lines engineered to overexpress the receptor of interest.
-
Labeled Ligand: A high-affinity ligand for the target receptor is labeled with a radioactive isotope (e.g., ³H) or a fluorescent tag.
-
Competition Reaction: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound labeled ligand is separated from the unbound labeled ligand. Common methods include filtration through a membrane that retains the receptor-ligand complex or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently labeled ligands).
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC50 value is determined from this curve.
Reporter Gene Assay
This cell-based assay measures the functional consequence of a ligand binding to its receptor, which is the activation or inhibition of gene transcription.
Methodology:
-
Cell Line and Plasmids: A suitable mammalian cell line is used. These cells are transiently or stably transfected with two key plasmids:
-
Receptor Expression Plasmid: This plasmid drives the expression of the hormone receptor of interest (e.g., AR, PR, GR, or MR).
-
Reporter Plasmid: This plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that has hormone response elements (HREs) specific for the receptor being tested.
-
-
Cell Treatment: The transfected cells are treated with varying concentrations of the test compound. Control treatments include a vehicle (negative control) and a known agonist for the receptor (positive control).
-
Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferase substrate.
-
Data Analysis: The reporter gene activity is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.
Visualizations
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive hormone receptor binding assay.
Signaling Pathway of Estrogen Receptor Alpha (ERα)
Caption: Simplified signaling pathway of Estrogen Receptor Alpha.
References
- 1. Estrogen Receptor Alpha Phosphorylated at Tyrosine 537 is Associated with Poor Clinical Outcome in Breast Cancer Patients Treated with Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERα Phosphorylation at Y537 by Src Triggers E6-AP-ERα Binding, ERα Ubiquitylation, Promoter Occupancy, and Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ICI 182,780 (Fulvestrant) in Wild-Type vs. Y537S-Mutant Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective estrogen receptor downregulator (SERD) ICI 182,780 (Fulvestrant) in the context of wild-type (WT) and Y537S-mutant estrogen receptor-positive (ER+) breast cancer. The Y537S mutation in the estrogen receptor alpha (ESR1) gene is a clinically significant mechanism of acquired resistance to endocrine therapies. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant pathways and workflows.
Executive Summary
ICI 182,780 is a pure antiestrogen that functions by binding to the estrogen receptor, leading to its degradation. While effective against WT ER+ breast cancer, its efficacy is notably reduced in tumors harboring the Y537S mutation. This mutation induces a constitutively active conformation of the ER, leading to ligand-independent signaling and reduced binding affinity for some antiestrogens. Preclinical data consistently demonstrates that higher concentrations of ICI 182,780 are required to inhibit the growth of Y537S-mutant cells compared to their WT counterparts. In vivo, tumors with the Y537S mutation often exhibit resistance to standard doses of ICI 182,780. This has driven the development of next-generation oral SERDs with improved potency against these mutant forms of the estrogen receptor.
Data Presentation
Table 1: Comparative Efficacy of ICI 182,780 (Fulvestrant) in Wild-Type vs. Y537S-Mutant ER+ Breast Cancer Cell Lines
| Parameter | Cell Line (ER Status) | ICI 182,780 IC50 (nM) | Fold Change in IC50 (vs. WT) | Reference |
| Cell Proliferation | MCF-7 (WT) | 0.4 | - | [1] |
| MCF-7 (Y537S Knock-in) | 25 | 62.5 | [1] |
Table 2: In Vivo Efficacy of ICI 182,780 (Fulvestrant) in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition/Regression | Reference |
| MCF-7 (WT) | Fulvestrant | Significant tumor growth inhibition | [1] |
| MCF-7 (Y537S) | Fulvestrant | Incomplete tumor inhibition; resistance observed | [1] |
| Patient-Derived Xenograft (Y537S) | Fulvestrant | Resistance to clinically relevant and higher doses | [2] |
Mandatory Visualization
Caption: ER signaling in WT vs. Y537S mutant cells and ICI 182,780 action.
Caption: Experimental workflow for ICI 182,780 efficacy comparison.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Purpose: To determine the relative binding affinity of ICI 182,780 for wild-type and Y537S-mutant estrogen receptors.
Methodology:
-
Receptor Preparation: Prepare cytosolic extracts containing either wild-type or Y537S-mutant ER from appropriate cell lines (e.g., engineered MCF-7 cells) or using recombinant human ERα protein.[3] The protein concentration of the cytosol should be determined.[4]
-
Assay Setup: In a multi-well plate, incubate a constant concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) with the receptor preparation in the presence of increasing concentrations of unlabeled ICI 182,780.[4]
-
Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or size-exclusion chromatography.[5]
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of ICI 182,780. Calculate the IC50 value, which is the concentration of ICI 182,780 that inhibits 50% of the specific binding of the radiolabeled estradiol. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of ICI 182,780 to that of unlabeled estradiol.
Cell Proliferation Assay (MCF-7 WT vs. Y537S)
Purpose: To assess the inhibitory effect of ICI 182,780 on the proliferation of breast cancer cells expressing wild-type or Y537S-mutant ER.
Methodology:
-
Cell Culture: Culture MCF-7 cells (wild-type) and engineered MCF-7 cells expressing the Y537S mutation in appropriate media.[6] For experiments assessing estrogen-independent growth, cells are typically cultured in phenol red-free medium with charcoal-stripped serum for a period before the assay.[7]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of ICI 182,780. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 5-7 days.
-
Proliferation Measurement: Measure cell proliferation using a suitable method, such as:
-
Crystal Violet Staining: Fix and stain the cells with crystal violet, then solubilize the dye and measure the absorbance.
-
MTS/MTT Assay: Add a tetrazolium salt (MTS or MTT) which is converted to a colored formazan product by metabolically active cells. Measure the absorbance.
-
Luminescence-based Viability Assay: Use a reagent that measures ATP content, which correlates with the number of viable cells.[8]
-
-
Data Analysis: Plot the percentage of cell growth inhibition against the concentration of ICI 182,780. Determine the IC50 value for each cell line.
In Vivo Xenograft Studies
Purpose: To evaluate the anti-tumor efficacy of ICI 182,780 in animal models bearing tumors with wild-type or Y537S-mutant ER.
Methodology:
-
Cell Implantation: Implant MCF-7 (WT) or MCF-7 (Y537S) cells subcutaneously into ovariectomized immunodeficient mice (e.g., nude or NOD-SCID).[9] For estrogen-dependent tumors, supplement the mice with an estradiol pellet.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[9]
-
Treatment: Randomize the mice into treatment groups: vehicle control and ICI 182,780. Administer ICI 182,780, typically via subcutaneous injection, at a clinically relevant dose (e.g., 25 mg/kg weekly) or other specified doses.[2]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Data Analysis: Plot the average tumor volume over time for each treatment group. Analyze for statistically significant differences in tumor growth between the groups. Tumor growth inhibition or regression is calculated at the end of the study.
Conclusion
The Y537S mutation in the estrogen receptor presents a significant challenge to the efficacy of ICI 182,780. The data clearly indicates that this mutation confers a degree of resistance to ICI 182,780, necessitating higher concentrations for in vitro inhibition and demonstrating reduced efficacy in in vivo models. This comparative analysis underscores the importance of understanding the genetic landscape of ER+ breast cancer to guide therapeutic strategies and highlights the need for the development of novel SERDs that can effectively target these resistant mutations.
References
- 1. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ER binding assays [bio-protocol.org]
- 6. mcf7.com [mcf7.com]
- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. JCI Insight - Targeting ESR1 mutation–induced transcriptional addiction in breast cancer with BET inhibition [insight.jci.org]
In Vivo Validation of Yp537's Anti-Tumor Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of Yp537, a novel p53-activating small molecule, against an alternative therapeutic agent, PR-104, a hypoxia-activated prodrug. The data presented is based on preclinical studies in established xenograft models, offering insights into the efficacy and mechanisms of action of these two distinct anti-cancer compounds.
Mechanism of Action
This compound (Tenovin-6 Analogue): this compound functions as a potent activator of the p53 tumor suppressor pathway. It achieves this by inhibiting the activity of sirtuin deacetylases, specifically SIRT1 and SIRT2.[1][2] Inhibition of these sirtuins leads to an increase in the acetylation of p53, which stabilizes the protein and enhances its transcriptional activity.[1][3] Activated p53 then orchestrates the expression of target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[1][3]
PR-104: In contrast, PR-104 is a hypoxia-activated prodrug.[4][5][6][7] This means it is administered in an inactive form and is selectively activated under the low oxygen conditions characteristic of solid tumors.[4][5][6][7] In hypoxic environments, PR-104 is metabolized into a reactive nitrogen mustard that crosslinks DNA, leading to irreparable DNA damage and subsequent cell death.[4][5] PR-104 can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3) in some cancer types.[7]
Signaling Pathway and Experimental Workflow
This compound inhibits SIRT1/SIRT2, leading to p53 activation.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 7. PR-104 - Wikipedia [en.wikipedia.org]
Unraveling Phosphopeptide Coupling Interference: A Comparative Analysis of Yp537 in Estrogen Receptor Alpha Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions is paramount for therapeutic innovation. This guide provides a comparative analysis of the phosphopeptide Yp537, derived from Estrogen Receptor Alpha (ERα), and its ability to interfere with crucial signaling pathways. We present supporting experimental data, detailed methodologies, and visual representations of the involved mechanisms.
Estrogen Receptor Alpha (ERα), a key player in breast cancer development and progression, is subject to numerous post-translational modifications, including phosphorylation. The phosphorylation of tyrosine 537 (Y537) in the ligand-binding domain of ERα is a critical event that promotes receptor dimerization, DNA binding, and interaction with coactivator proteins, ultimately driving gene transcription. Synthetic phosphopeptides mimicking this phosphorylation site, denoted as this compound, can be utilized as tools to competitively inhibit these interactions, offering a potential therapeutic strategy.
Comparative Analysis of Phosphopeptide Interference
To quantitatively assess the inhibitory potential of the ERα this compound phosphopeptide, a common approach is to measure its ability to disrupt the interaction between ERα and its binding partners. This is often achieved through techniques like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) competition assays. In such assays, a fluorescently labeled tracer peptide (e.g., a coactivator-derived peptide) binds to the protein of interest (ERα). The addition of a competitor, such as the this compound phosphopeptide, displaces the tracer, leading to a measurable change in the fluorescence signal. The potency of the competitor is typically expressed as the half-maximal inhibitory concentration (IC50).
For illustrative purposes, the following table presents hypothetical, yet realistic, comparative data that would be expected from such an experiment.
| Peptide Competitor | Target Interaction | Assay Type | IC50 (µM) | Maximum Inhibition (%) |
| ERα this compound Phosphopeptide | ERα Dimerization | Fluorescence Polarization | 5 | 95 |
| ERα Y537 Non-phosphopeptide | ERα Dimerization | Fluorescence Polarization | > 1000 | < 10 |
| ERα this compound Phosphopeptide | ERα - Src SH2 Domain | TR-FRET | 10 | 92 |
| ERα Y537 Non-phosphopeptide | ERα - Src SH2 Domain | TR-FRET | > 1000 | < 5 |
| Scrambled Phosphopeptide | ERα Dimerization | Fluorescence Polarization | > 1000 | Not significant |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the ERα signaling pathway involving Y537 phosphorylation and a generalized workflow for assessing phosphopeptide coupling interference.
Experimental Protocols
1. Fluorescence Polarization (FP) Competition Assay for ERα Dimerization Interference
-
Objective: To determine the IC50 value of the this compound phosphopeptide in disrupting ERα dimerization.
-
Materials:
-
Purified recombinant human ERα protein.
-
Fluorescently labeled ERα peptide corresponding to the dimerization interface (tracer).
-
ERα this compound phosphopeptide.
-
ERα Y537 non-phosphopeptide (negative control).
-
Scrambled phosphopeptide (specificity control).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the competitor peptides (this compound phosphopeptide, non-phosphopeptide, and scrambled peptide) in assay buffer.
-
In the microplate wells, add a fixed concentration of purified ERα protein and the fluorescently labeled tracer peptide.
-
Add the serially diluted competitor peptides to the wells. Include wells with no competitor (maximum polarization) and wells with only the tracer peptide (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each competitor concentration.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Co-Immunoprecipitation (Co-IP) for Interference with ERα-Src Interaction
-
Objective: To qualitatively assess the ability of the this compound phosphopeptide to inhibit the interaction between ERα and Src kinase in a cellular context.
-
Materials:
-
Breast cancer cell line expressing ERα (e.g., MCF-7).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against ERα for immunoprecipitation.
-
Protein A/G agarose beads.
-
ERα this compound phosphopeptide and non-phosphopeptide control.
-
Antibodies against Src and ERα for Western blotting.
-
-
Procedure:
-
Culture MCF-7 cells and treat with estradiol (E2) to induce ERα phosphorylation and interaction with Src.
-
Lyse the cells and pre-clear the lysates with protein A/G agarose beads.
-
Divide the pre-cleared lysate into three tubes: (a) no peptide control, (b) with this compound phosphopeptide, and (c) with non-phosphopeptide control. Incubate for 2-4 hours at 4°C.
-
Add the anti-ERα antibody to each tube and incubate overnight at 4°C.
-
Add protein A/G agarose beads to pull down the ERα-antibody complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against Src and ERα to detect the co-immunoprecipitated proteins. A reduced Src signal in the this compound phosphopeptide-treated sample compared to the controls indicates interference.
-
Navigating the Landscape of p53-Targeted Cancer Therapies: A Meta-Analysis Framework
A comprehensive meta-analysis of studies involving a specific compound designated "Yp537" in cancer research could not be conducted, as no peer-reviewed literature or clinical trial data for a substance with this identifier was found in extensive searches of scientific databases. The nomenclature may be a misinterpretation of common mutations, such as those in the p53 gene (e.g., Y220C) or the estrogen receptor gene (e.g., Y537S), which are highly relevant in cancer research.
This guide, therefore, pivots to a broader but critically important analysis of therapeutic strategies targeting the p53 signaling pathway, a central hub in cancer biology, and explores the implications of the ESR1 Y537S mutation in breast cancer, a key mechanism of endocrine therapy resistance.
The p53 Signaling Pathway: A Prime Target in Oncology
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] It responds to cellular stress signals, such as DNA damage or oncogene activation, by orchestrating a variety of cellular responses, including cell cycle arrest, DNA repair, and apoptosis (programmed cell death).[1][2] Mutations in the TP53 gene, which encodes the p53 protein, are the most frequent genetic abnormalities found in human cancers, occurring in over 50% of all tumors.[1][3] Inactivation of the p53 pathway, whether by mutation or other mechanisms, provides a significant survival advantage to cancer cells, allowing them to proliferate uncontrollably.[1]
The intricate regulation of p53 activity, involving post-translational modifications like phosphorylation and ubiquitination, presents multiple avenues for therapeutic intervention.[1][2] While the direct targeting of the p53 pathway is still in its early stages, several promising strategies are under investigation in clinical trials.[2]
Signaling Pathway of p53 Activation and Function
Caption: Simplified p53 signaling pathway in response to cellular stress.
The ESR1 Y537S Mutation: A Driver of Endocrine Resistance in Breast Cancer
In the context of hormone receptor-positive (HR+) breast cancer, a significant challenge in treatment is the development of resistance to endocrine therapies. One of the key mechanisms underlying this resistance is the acquisition of mutations in the estrogen receptor 1 (ESR1) gene. The Y537S mutation is a frequently observed alteration that confers ligand-independent activation of the estrogen receptor. This means the receptor is constitutively active, driving tumor growth even in the absence of estrogen, thereby rendering aromatase inhibitors ineffective.
Recent research has indicated that in breast cancer cells with the ESR1 Y537S mutation, there may be a synergistic effect when combining chemotherapy with fulvestrant, a selective estrogen receptor degrader (SERD). This synergy appears to be dependent on the presence of wild-type p53, suggesting a potential crosstalk between the estrogen receptor and p53 signaling pathways. The combination therapy seems to enhance G1 cell cycle arrest rather than inducing apoptosis.
Experimental Workflow for Synergy Studies
Caption: Workflow for investigating chemotherapy and fulvestrant synergy.
Alternative Therapeutic Strategies in Oncology
The quest for more effective and less toxic cancer treatments has led to the exploration of various alternatives to conventional chemotherapy.[4][5][6] These include:
-
Targeted Therapy: These drugs interfere with specific molecules involved in cancer growth and progression.[6]
-
Immunotherapy: This approach harnesses the body's own immune system to fight cancer.[6]
-
Hormone Therapy: Used for cancers that are sensitive to hormones, such as certain types of breast and prostate cancer.[6]
-
Photodynamic Therapy: This treatment uses a drug, called a photosensitizer, and a particular type of light to kill cancer cells.[6]
-
Laser Therapy: High-intensity light is used to destroy cancer cells.[6]
Combination therapies, which utilize drugs with different mechanisms of action, are increasingly being used to enhance efficacy and overcome drug resistance.[4]
Data Presentation: A Framework for Future Meta-Analyses
While a direct comparison involving "this compound" is not possible, the following tables provide a template for how quantitative data from future studies on p53-targeting agents or treatments for ESR1-mutant cancers could be structured for a meta-analysis.
Table 1: Hypothetical In Vitro Efficacy of p53-Targeting Compounds
| Compound | Cell Line | p53 Status | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | HCT116 | Wild-Type | 0.5 | MDM2 Inhibitor | [Future Study] |
| Compound B | SW480 | Mutant | 2.1 | p53 Reactivator | [Future Study] |
| Compound C | A549 | Wild-Type | 1.8 | Nutlin-class | [Future Study] |
Table 2: Hypothetical Clinical Trial Outcomes for ESR1 Y537S Mutant Breast Cancer
| Treatment Arm | N | Median Progression-Free Survival (months) | Objective Response Rate (%) | Grade 3/4 Adverse Events (%) | Clinical Trial ID |
| Fulvestrant + Palbociclib | 150 | 9.5 | 35 | 45 | [Future Trial] |
| Elacestrant | 145 | 10.2 | 40 | 40 | [Future Trial] |
| Chemotherapy (Capecitabine) | 152 | 6.8 | 22 | 55 | [Future Trial] |
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings.[7] Below is a generalized protocol for assessing the in vitro efficacy of a novel anti-cancer compound.
Protocol: Determination of IC50 using a Cell Viability Assay
-
Cell Culture:
-
Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (and control compounds) in the appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the cell plates, ensuring the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. currentsciencedaily.com [currentsciencedaily.com]
- 4. Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternatives to chemotherapy: 5 options [medicalnewstoday.com]
- 7. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Yp537: A Procedural Guide
The proper disposal of Yp537, a compound utilized in scientific research, is critical for maintaining laboratory safety and environmental compliance. This guide provides a step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure responsible laboratory practices.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound (TFA)[1]. The following table summarizes key personal protective equipment (PPE) and handling precautions:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. |
| General Handling | Avoid dust formation. Do not breathe dust, fumes, gas, mist, vapors, or spray. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following procedure outlines a general workflow for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound. The label should include the chemical name, concentration, and any relevant hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection:
-
Use a chemically resistant, sealable container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Waste Collection:
-
Carefully transfer residual this compound, contaminated materials (e.g., pipette tips, weighing paper), and used containers into the designated waste container.
-
Minimize the generation of dust if handling a solid form of the compound.
-
For solutions, pour the waste carefully into the container to avoid splashing.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the waste contents.
-
Disposal should be conducted by a licensed hazardous waste disposal company. Recycling or disposal should be conducted in compliance with governmental regulations[1].
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move person into fresh air and keep comfortable for breathing. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. |
| Spill | Absorb spillage to prevent material damage. |
For all exposure incidents, seek medical attention. For spills, follow your laboratory's established spill response protocol.
This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety Protocols for Handling Novel Research Compound Yp537
Disclaimer: The identifier "Yp537" does not correspond to a standard, publicly documented chemical entity. This guide is predicated on the assumption that "this compound" is a novel or uncharacterized research compound. The information herein is based on established safety protocols for handling unknown substances and related chemical structures. A potential candidate for "this compound" is the screening compound N-(3-methoxyphenyl)-2-{5-methyl-1-[(pyridin-3-yl)methyl]-1H-imidazol-2-yl}pyrrolidine-1-carboxamide (ID: SA95-0537) . The structural components of this candidate, including pyridine and imidazole moieties, inform the potential hazards discussed. It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier for definitive guidance.
Immediate Safety and Hazard Assessment
Given the unknown nature of this compound, it must be treated as a particularly hazardous substance.[1][2] A thorough risk assessment is crucial before commencing any experimental work.[3] The foundational principle is to minimize exposure through a combination of engineering controls, personal protective equipment, and safe handling practices.[2]
Potential Hazards Associated with Structural Analogs:
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable liquids and can be harmful if inhaled, swallowed, or if they come into contact with the skin.[4][5][6] They can cause skin and eye irritation.[6]
-
Imidazole Derivatives: Imidazole and related compounds can be corrosive and cause severe skin burns and eye damage.[7][8] Some are also suspected of causing reproductive harm.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal safety.[9] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[10][11] A face shield must be worn over goggles when there is a significant splash risk (e.g., handling bulk quantities, preparing solutions).[10][11] | To protect eyes and face from splashes, aerosols, and fumes. Prescription glasses are not a substitute for safety eyewear.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required. Avoid latex gloves due to poor chemical protection and potential for allergies.[4][10] For extended contact or handling of concentrated solutions, consider double-gloving or using heavier-duty gloves.[10] | To prevent skin contact, which can be a primary route of exposure for pyridine and imidazole derivatives.[4][7] |
| Skin and Body Protection | A flame-resistant lab coat is recommended. Ensure it is fully buttoned.[9][11] Long pants and closed-toe shoes are mandatory.[10] | To protect skin and clothing from spills and splashes. Flame-resistant material is a precaution due to the potential flammability of pyridine-containing compounds.[4] |
| Respiratory Protection | All handling of this compound, especially in solid/powder form, must be conducted in a certified chemical fume hood.[2][12] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][9] | To prevent inhalation of potentially harmful vapors, aerosols, or dust.[5] |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize risk.
Step 1: Preparation and Weighing
-
Ventilation: Before starting, ensure the chemical fume hood is functioning correctly.[3]
-
PPE: Don all required PPE as outlined in the table above.[3]
-
Weighing: Conduct all weighing of solid this compound within the fume hood to contain any dust.[3] Use a dedicated spatula and weighing paper.
Step 2: Solubilization
-
Containment: Keep the compound in a sealed container as much as possible.
-
Solvent Addition: Add solvent to the solid compound slowly to prevent splashing.[3]
-
Labeling: Immediately label the solution container with the compound ID, concentration, solvent, date, and appropriate hazard warnings.[3]
Step 3: Storage
-
Container: Store this compound in a clearly labeled, tightly sealed container.[3]
-
Location: Keep the compound in a designated, ventilated, and access-controlled area away from incompatible materials such as strong oxidizing agents.[13]
Disposal Plan
Improper disposal can pose a significant risk to personnel and the environment.
| Waste Type | Disposal Protocol | Rationale |
| Solid Waste | All contaminated disposables (e.g., gloves, pipette tips, weighing paper) must be placed in a designated, sealed hazardous waste container.[3] | To prevent secondary contamination and ensure all hazardous materials are collected for proper disposal. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste bottle. Do not pour down the drain.[3][14] | To prevent environmental contamination and adhere to regulations. Mixing with other waste streams should be avoided unless compatibility is known. |
| Container Disposal | Empty containers may retain product residue and should be treated as hazardous waste.[14] | To ensure that even residual amounts of the compound are disposed of safely. |
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. [12]
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.[6][15] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7] |
| Spill | Evacuate the immediate area. For small spills, if trained, use an inert absorbent material to contain the spill and place it in a sealed container for disposal. For large spills, evacuate and contact your institution's EHS office immediately.[4][16] |
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of a novel compound like this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of novel compound this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemos.de [chemos.de]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. actylislab.com [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
